Bicyclo[2.2.1]hept-2-ene, 5-hexyl-
Description
The exact mass of the compound Bicyclo[2.2.1]hept-2-ene, 5-hexyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
CAS No. |
22094-83-3 |
|---|---|
Molecular Formula |
C13H22 |
Molecular Weight |
178.31 g/mol |
IUPAC Name |
5-hexylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H22/c1-2-3-4-5-6-12-9-11-7-8-13(12)10-11/h7-8,11-13H,2-6,9-10H2,1H3 |
InChI Key |
WMWDGZLDLRCDRG-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CC2CC1C=C2 |
Canonical SMILES |
CCCCCCC1CC2CC1C=C2 |
Other CAS No. |
22094-83-3 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bicyclo[2.2.1]hept-2-ene, 5-hexyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of Bicyclo[2.2.1]hept-2-ene, 5-hexyl-. Due to the limited availability of in-depth experimental data and biological studies on this specific compound, this guide focuses on its synthesis via the Diels-Alder reaction, its fundamental physicochemical characteristics, and relevant analytical protocols.
Chemical Structure and Properties
Bicyclo[2.2.1]hept-2-ene, 5-hexyl-, also known as 5-hexyl-2-norbornene, is a bicyclic olefin with a hexyl group attached to the bicyclo[2.2.1]heptene framework. The presence of the double bond and the strained bicyclic ring system makes it a versatile intermediate in organic synthesis.
Molecular Formula: C₁₃H₂₂[1]
IUPAC Name: 5-Hexylbicyclo[2.2.1]hept-2-ene[1]
CAS Number: 22094-83-3[1]
Below is a table summarizing the key physicochemical properties of Bicyclo[2.2.1]hept-2-ene, 5-hexyl-. It is important to note that much of the available data is predicted, highlighting the need for further experimental validation.
| Property | Value | Source |
| Molecular Weight | 178.32 g/mol | [1] |
| XlogP (predicted) | 5.3 | [1] |
| Monoisotopic Mass | 178.1715 g/mol |
Synthesis of Bicyclo[2.2.1]hept-2-ene, 5-hexyl-
The primary method for the synthesis of 5-alkyl-substituted bicyclo[2.2.1]hept-2-enes is the Diels-Alder reaction. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene, in this case, cyclopentadiene, with a dienophile, which is a corresponding 1-alkene. For the synthesis of the title compound, 1-octene serves as the dienophile.
Experimental Protocol: Diels-Alder Reaction
This protocol is a generalized procedure based on the synthesis of similar 5-alkyl-bicyclo[2.2.1]hept-2-enes.
Materials:
-
Dicyclopentadiene
-
1-Octene
-
Hydroquinone (inhibitor)
-
Reaction vessel (e.g., Parr reactor)
-
Distillation apparatus
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to yield cyclopentadiene monomer. This is typically achieved by heating dicyclopentadiene to its dissociation temperature (around 170 °C) and distilling the lower-boiling cyclopentadiene monomer. The freshly distilled cyclopentadiene should be used immediately due to its tendency to dimerize.
-
Reaction Setup: In a high-pressure reaction vessel, combine freshly distilled cyclopentadiene and a molar excess of 1-octene (e.g., a 1:3 ratio of cyclopentadiene to 1-octene). A small amount of a polymerization inhibitor, such as hydroquinone, is added to prevent polymerization of the diene.
-
Reaction Conditions: The sealed reaction vessel is heated to a temperature sufficient to promote the cycloaddition. Temperatures can range from 150 to 250 °C. The reaction is typically stirred for several hours to ensure complete conversion.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is transferred from the reactor. Any unreacted 1-octene can be removed by distillation. The resulting crude product, a mixture of endo and exo isomers of 5-hexyl-bicyclo[2.2.1]hept-2-ene, is then purified by vacuum distillation.
Reaction Workflow
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Physical and Chemical Properties of 5-Hexyl-2-norbornene
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-hexyl-2-norbornene, a versatile monomer in polymer synthesis. The document details its structural characteristics, reactivity, and established experimental protocols for its synthesis and characterization, making it a valuable resource for professionals in materials science and chemical research.
Core Physical and Chemical Properties
5-Hexyl-2-norbornene, a derivative of the bicyclic hydrocarbon norbornene, is characterized by a hexyl group attached to the bicyclo[2.2.1]hept-2-ene core. This substitution significantly influences its physical properties and solubility, making it amenable to various polymerization techniques.
Physical Properties
The physical properties of 5-hexyl-2-norbornene are summarized in the table below. These properties are crucial for handling, storage, and processing of the monomer in a laboratory or industrial setting.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂ | [1] |
| Molecular Weight | 178.31 g/mol | [1] |
| Appearance | Not explicitly stated, but norbornene is a white solid. | [2] |
| Boiling Point | 113-115 °C at 4 torr | [3] |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents. | [4] |
| Isomer Ratio | Typically synthesized as a mixture of endo and exo isomers, with the endo isomer often predominating (e.g., endo:exo = 79:21). | [3] |
Chemical Properties and Reactivity
The chemical reactivity of 5-hexyl-2-norbornene is dominated by the strained double bond within the norbornene ring system. This high ring strain makes it a highly reactive monomer in various polymerization reactions.[5]
Polymerization Reactions:
-
Ring-Opening Metathesis Polymerization (ROMP): 5-Hexyl-2-norbornene is an excellent monomer for ROMP, a process that yields polymers with high molecular weights and a range of properties depending on the catalyst used.[4][6][7][8] Catalysts for this reaction are typically based on transition metals like ruthenium, molybdenum, and tungsten.[4] The resulting polymers, poly(5-hexyl-2-norbornene), have unique microstructures with double bonds in the polymer backbone.
-
Vinyl-Addition Polymerization: This type of polymerization proceeds via the opening of the double bond to form a saturated polymer backbone.[3][9][10][11][12] Palladium-based catalysts are often employed for the vinyl-addition polymerization of norbornene derivatives.[10][11] The resulting polymers exhibit high thermal stability and are amorphous.[3]
-
Copolymerization: 5-Hexyl-2-norbornene can be copolymerized with other monomers, such as other norbornene derivatives or alpha-olefins, to tailor the properties of the resulting polymer.[13]
Isomer Reactivity: The exo and endo isomers of 5-hexyl-2-norbornene can exhibit different reactivities in polymerization, with the exo isomer generally being more reactive.[2] However, catalyst systems have been developed that can effectively polymerize both isomers.
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis and characterization of 5-hexyl-2-norbornene and its polymers.
Synthesis of 5-Hexyl-2-norbornene (Diels-Alder Reaction)
5-Hexyl-2-norbornene is typically synthesized via a Diels-Alder reaction between cyclopentadiene and 1-octene.[2][13][14]
Materials:
-
Dicyclopentadiene (cracked to yield cyclopentadiene)
-
1-Octene
-
Autoclave or sealed reaction vessel
Procedure:
-
Freshly crack dicyclopentadiene by heating to its dissociation temperature (~170 °C) and collecting the cyclopentadiene monomer via distillation.
-
In a high-pressure reactor, combine the freshly prepared cyclopentadiene with a stoichiometric excess of 1-octene.
-
Heat the mixture under pressure. The specific temperature and pressure will depend on the scale of the reaction but are typically elevated to ensure a reasonable reaction rate.
-
After the reaction is complete, cool the vessel and purify the resulting 5-hexyl-2-norbornene (a mixture of endo and exo isomers) by vacuum distillation.[3]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure and determining the isomeric ratio of 5-hexyl-2-norbornene.[2][3][15][16]
Sample Preparation:
-
Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the characteristic signals of the vinyl protons and the protons of the bicyclic ring and the hexyl chain. The integration of specific proton signals can be used to determine the endo:exo isomer ratio.[3]
-
Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.
-
For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the synthesized monomer and to confirm its molecular weight.[2][17][18][19]
Sample Preparation:
-
Dilute a small sample of the purified monomer in a volatile organic solvent (e.g., dichloromethane or hexane).
Analysis:
-
Inject the diluted sample into the GC-MS instrument.
-
The gas chromatogram will show the retention times of the components, indicating the purity. The endo and exo isomers may be separated.
-
The mass spectrometer will provide the mass-to-charge ratio of the molecular ion, confirming the molecular weight of 178.3 g/mol .
Visualizations
The following diagrams illustrate key processes and relationships related to 5-hexyl-2-norbornene.
Caption: Synthesis of 5-Hexyl-2-norbornene via Diels-Alder Reaction.
Caption: General Workflow for the Polymerization of 5-Hexyl-2-norbornene.
Caption: Relationship between Isomer Structure and Polymerization Reactivity.
References
- 1. Hexylnorbornene | C13H22 | CID 21946566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 17. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 18. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. phytojournal.com [phytojournal.com]
An In-Depth Technical Guide to the Synthesis of 5-hexyl-bicyclo[2.2.1]hept-2-ene via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-hexyl-bicyclo[2.2.1]hept-2-ene, a substituted norbornene derivative, through the Diels-Alder reaction. This [4+2] cycloaddition reaction is a cornerstone of organic synthesis for the formation of six-membered rings and offers a reliable method for constructing the bicyclo[2.2.1]heptane framework.
Reaction Principle: The Diels-Alder Cycloaddition
The synthesis of 5-hexyl-bicyclo[2.2.1]hept-2-ene is achieved via the Diels-Alder reaction between cyclopentadiene, a highly reactive cyclic diene, and 1-octene, which serves as the dienophile. In this concerted pericyclic reaction, a new six-membered ring is formed, yielding the bicyclo[2.2.1]hept-2-ene core with a hexyl substituent at the C5 position.
A critical aspect of using cyclopentadiene is its tendency to dimerize at room temperature into dicyclopentadiene through a self-Diels-Alder reaction. To obtain the reactive monomer, dicyclopentadiene must be "cracked" by heating, a process that reverses the dimerization. Modern synthetic approaches often employ high temperatures to facilitate the in-situ cracking of dicyclopentadiene within the reaction mixture.
The stereochemistry of the Diels-Alder reaction is a key consideration, leading to the formation of two possible diastereomers: the endo and exo products. The endo isomer is typically the kinetically favored product, especially at lower reaction temperatures, due to secondary orbital interactions. However, the exo isomer is often the more thermodynamically stable product due to reduced steric hindrance. At elevated temperatures, the reversibility of the Diels-Alder reaction can lead to an equilibrium mixture that may favor the exo product.[1]
Experimental Protocol
The following protocol is based on established procedures for the Diels-Alder cycloaddition of cyclopentadiene with terminal alkenes.
Reactants:
| Reactant | Formula | Molar Mass ( g/mol ) | Role |
| Dicyclopentadiene | C₁₀H₁₂ | 132.20 | Cyclopentadiene precursor |
| 1-Octene | C₈H₁₆ | 112.21 | Dienophile |
| Hydroquinone | C₆H₆O₂ | 110.11 | Polymerization inhibitor |
Reaction Conditions:
| Parameter | Value |
| Molar Ratio (1-Octene:Cyclopentadiene) | 3:1 |
| Temperature | 170 °C |
| Reaction Time | 18 hours |
| Environment | Sealed reaction vessel (e.g., Parr bomb) |
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is typically prepared by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene. This "cracking" is often performed by heating dicyclopentadiene to its boiling point (170 °C) and distilling the lower-boiling cyclopentadiene monomer (b.p. 41 °C). For the described high-temperature synthesis, dicyclopentadiene can be used directly, as it will crack in-situ.
-
Reaction Setup: A high-pressure reaction vessel, such as a Parr bomb, is charged with 1-octene and a catalytic amount of a polymerization inhibitor like hydroquinone. A 3:1 molar ratio of 1-octene to cyclopentadiene (from dicyclopentadiene, which is two equivalents of cyclopentadiene) is utilized to maximize the formation of the desired cross-coupling product and minimize the self-dimerization of cyclopentadiene.
-
Cycloaddition: The sealed vessel is heated to 170 °C for 18 hours. At this temperature, the dicyclopentadiene undergoes retro-Diels-Alder to form cyclopentadiene, which then reacts with the excess 1-octene present.
-
Work-up and Purification: After cooling, the reaction mixture is transferred from the vessel. The excess 1-octene can be removed by distillation. The resulting crude product, a mixture of endo and exo isomers of 5-hexyl-bicyclo[2.2.1]hept-2-ene, along with some dicyclopentadiene and higher oligomers, can be purified by fractional distillation under reduced pressure.
Quantitative Data
While specific yield and isomer ratio data for the reaction between cyclopentadiene and 1-octene are not widely published, data from analogous reactions provide valuable insights.
Yield: The reaction of cyclopentadiene with various α-olefins under the conditions described above has been reported to yield the corresponding Diels-Alder adducts as the major components of the product mixture, constituting 73-82% of the mixture by mass before further purification.
Endo/Exo Selectivity: The Diels-Alder reaction generally favors the formation of the endo product under kinetic control (lower temperatures). However, the high temperature (170 °C) employed in this protocol allows for the possibility of thermodynamic equilibration. For many substituted norbornenes, the exo isomer is thermodynamically more stable. Reactions of cyclopentadiene with various dienophiles at elevated temperatures (e.g., 185 °C) have been shown to produce mixtures of endo and exo isomers, with the proportion of the exo isomer increasing with time as the reaction approaches equilibrium.[2] For the reaction with 1-octene, a mixture of both isomers is expected, with a potential preference for the more stable exo isomer.
Spectroscopic Data (Predicted): Detailed spectroscopic data for 5-hexyl-bicyclo[2.2.1]hept-2-ene is not readily available. However, the characteristic chemical shifts for the bicyclo[2.2.1]hept-2-ene core can be predicted based on data from analogous 5-substituted norbornenes.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
| C1 | 41-43 |
| C2 | 135-138 |
| C3 | 132-136 |
| C4 | 46-48 |
| C5 | 38-42 |
| C6 | 29-33 |
| C7 | 45-47 |
| Hexyl Chain | 14-32 |
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift Range (ppm) |
| Olefinic (H2, H3) | 5.9-6.2 |
| Bridgehead (H1, H4) | 2.8-3.2 |
| Methylene Bridge (H7) | 1.2-1.6 |
| Protons on C5, C6 | 1.0-2.0 |
| Hexyl Chain | 0.8-1.4 |
Visualizations
Reaction Pathway
Caption: Diels-Alder reaction pathway for the synthesis of 5-hexyl-bicyclo[2.2.1]hept-2-ene.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of the target compound.
Conclusion
The Diels-Alder reaction provides an effective route for the synthesis of 5-hexyl-bicyclo[2.2.1]hept-2-ene from readily available starting materials. The high-temperature conditions facilitate the in-situ generation of the cyclopentadiene monomer and are expected to yield a mixture of endo and exo diastereomers, potentially favoring the thermodynamically more stable exo product. While specific quantitative data for this exact transformation is sparse in the literature, the provided protocol and data from analogous systems offer a robust framework for researchers in organic synthesis and drug development to produce and characterize this and similar bicyclic compounds. Further optimization of reaction conditions could allow for tuning of the endo/exo selectivity, and detailed analytical studies are required for the full characterization of the product mixture.
References
An In-depth Technical Guide to the Spectroscopic Data of Bicyclo[2.2.1]hept-2-ene, 5-hexyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[2.2.1]hept-2-ene, 5-hexyl-. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted mass spectrometry data and expected nuclear magnetic resonance (NMR) spectral characteristics. The information is supplemented with detailed, generalized experimental protocols applicable to the analysis of this and similar bicyclic alkenes.
Data Presentation
The following tables summarize the available and expected quantitative spectroscopic data for Bicyclo[2.2.1]hept-2-ene, 5-hexyl-.
Table 1: Predicted Mass Spectrometry Data
This data is derived from computational predictions and provides expected mass-to-charge ratios (m/z) for various adducts of the parent molecule (C₁₃H₂₂).[1]
| Adduct | Predicted m/z |
| [M]+ | 178.17160 |
| [M+H]+ | 179.17943 |
| [M+Na]+ | 201.16137 |
| [M+K]+ | 217.13531 |
| [M+NH₄]+ | 196.20597 |
| [M-H]- | 177.16487 |
| [M+HCOO]- | 223.17035 |
| [M+CH₃COO]- | 237.18600 |
Table 2: Expected ¹³C-NMR Chemical Shifts
The expected chemical shift ranges are based on the analysis of the bicyclo[2.2.1]hept-2-ene core and a hexyl substituent. Actual values may vary based on solvent and experimental conditions.
| Carbon Atom(s) | Expected Chemical Shift (δ) ppm |
| Olefinic (C2, C3) | 130 - 140 |
| Bridgehead (C1, C4) | 40 - 50 |
| Methylene (C7) | 30 - 40 |
| Alkyl-substituted (C5) | 35 - 45 |
| Methylene (C6) | 25 - 35 |
| Hexyl Chain (-CH₂-) | 20 - 35 |
| Hexyl Chain (-CH₃) | 10 - 15 |
Table 3: Expected ¹H-NMR Chemical Shifts
The expected proton chemical shifts are based on the distinct electronic environments within the molecule. Coupling patterns are predicted but would need experimental verification.
| Proton(s) | Expected Chemical Shift (δ) ppm | Multiplicity |
| Olefinic (H2, H3) | 5.9 - 6.2 | Multiplet |
| Bridgehead (H1, H4) | 2.5 - 3.0 | Broad Singlet/Multiplet |
| Methylene (H7) | 1.0 - 1.8 | Multiplet |
| Alkyl-substituted (H5) | 1.8 - 2.5 | Multiplet |
| Methylene (H6) | 0.8 - 1.6 | Multiplet |
| Hexyl Chain (-CH₂-) | 1.2 - 1.6 | Multiplet |
| Hexyl Chain (-CH₃) | 0.8 - 1.0 | Triplet |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for Bicyclo[2.2.1]hept-2-ene, 5-hexyl-.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the analysis of volatile and semi-volatile organic compounds like bicycloalkenes.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column : A non-polar capillary column (e.g., 5% phenyl polysiloxane) is suitable for separating hydrocarbons.
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
-
Injection : Inject 1 µL of the sample into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization. A splitless injection mode can be used for low concentrations.
-
GC Oven Program :
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/minute to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis : The resulting mass spectrum for each chromatographic peak is compared against spectral libraries (e.g., NIST) for identification. The fragmentation pattern provides structural information.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C-NMR spectra.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
For ¹H-NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
For ¹³C-NMR, a more concentrated sample of 50-100 mg is recommended.
-
Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H-NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.
-
-
¹³C-NMR Acquisition :
-
Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans will be necessary compared to ¹H-NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis :
-
Calibrate the spectra using the internal standard.
-
Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecular structure.
-
Mandatory Visualization
The following diagrams illustrate key logical and experimental workflows.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: A typical experimental workflow for NMR spectroscopy.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Hexyl-2-norbornene
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 5-hexyl-2-norbornene, a valuable monomer in polymer synthesis. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the expected ¹H and ¹³C NMR spectral data, outlines experimental protocols for data acquisition, and presents a logical workflow for the characterization process.
Introduction to 5-Hexyl-2-norbornene and its NMR Characterization
5-Hexyl-2-norbornene is a bicyclic olefin possessing a hexyl substituent at the C-5 position. Its synthesis is typically achieved through a Diels-Alder reaction between cyclopentadiene and 1-octene.[1] This reaction generally produces a mixture of endo and exo isomers, the ratio of which can be determined using ¹H NMR spectroscopy.[1] A thorough NMR analysis is crucial for confirming the molecular structure, determining isomeric purity, and ensuring the quality of the monomer for subsequent polymerization reactions.
Predicted ¹H and ¹³C NMR Spectral Data
Figure 1. Numbering of the 5-hexyl-2-norbornene skeleton.
The expected chemical shifts for both the endo and exo isomers are summarized in the tables below. The presence of two distinct sets of signals in the NMR spectra is a clear indication of the presence of both isomers.
Predicted ¹H NMR Data
The ¹H NMR spectrum of 5-hexyl-2-norbornene is complex due to the rigid bicyclic structure and the presence of diastereomers. The olefinic protons (H-2 and H-3) are expected to appear in the downfield region (around 6 ppm). The bridgehead protons (H-1 and H-4) and the protons of the hexyl chain will resonate in the midfield region, while the remaining aliphatic protons of the norbornene framework will be found in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 5-Hexyl-2-norbornene in CDCl₃
| Proton | exo-Isomer | endo-Isomer | Multiplicity |
| H-1 | ~2.9 | ~2.8 | m |
| H-2 | ~6.1 | ~6.0 | dd |
| H-3 | ~6.0 | ~5.9 | dd |
| H-4 | ~2.7 | ~2.6 | m |
| H-5 | ~1.8 | ~2.1 | m |
| H-6exo | ~1.3 | ~1.4 | m |
| H-6endo | ~0.6 | ~0.5 | m |
| H-7a | ~1.2 | ~1.1 | d |
| H-7s | ~1.3 | ~1.2 | d |
| -CH₂- (hexyl) | ~1.1-1.4 | ~1.1-1.4 | m |
| -CH₃ (hexyl) | ~0.9 | ~0.9 | t |
Note: Chemical shifts are estimations based on analogous compounds and may vary slightly. Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides complementary information, with the olefinic carbons appearing significantly downfield. The number of signals will depend on the isomeric purity of the sample.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 5-Hexyl-2-norbornene in CDCl₃
| Carbon | exo-Isomer | endo-Isomer |
| C-1 | ~42.5 | ~42.3 |
| C-2 | ~137.0 | ~136.8 |
| C-3 | ~132.5 | ~132.3 |
| C-4 | ~49.5 | ~49.3 |
| C-5 | ~41.8 | ~41.6 |
| C-6 | ~30.0 | ~29.8 |
| C-7 | ~47.0 | ~46.8 |
| -CH₂- (hexyl) | ~22-38 | ~22-38 |
| -CH₃ (hexyl) | ~14.1 | ~14.1 |
Experimental Protocols
Accurate and reproducible NMR data acquisition requires standardized experimental procedures. The following protocol is recommended for the characterization of 5-hexyl-2-norbornene.
Sample Preparation
-
Sample Purity : Ensure the sample is free from residual solvents or other impurities that may interfere with the NMR signals.
-
Solvent : Dissolve approximately 10-20 mg of 5-hexyl-2-norbornene in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar organic compounds and its residual proton signal at 7.26 ppm can be used for spectral calibration.[2]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for data acquisition on a 400 MHz or higher field NMR spectrometer.[2]
-
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Spectral Width: 12-15 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K
-
-
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Temperature: 298 K
-
Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios and the endo/exo isomer ratio.
-
Analyze the coupling patterns in the ¹H NMR spectrum to aid in structural assignment.
-
Assign the peaks in both ¹H and ¹³C NMR spectra based on the predicted values and established knowledge of norbornene systems.[3][4][5] For unambiguous assignments, 2D NMR experiments such as COSY and HSQC are highly recommended.[2][6]
Visualization of the Characterization Workflow
The logical flow for the complete characterization of 5-hexyl-2-norbornene is depicted in the following diagram.
Caption: Workflow for the synthesis and NMR characterization of 5-hexyl-2-norbornene.
This comprehensive guide provides the necessary information for the successful ¹H and ¹³C NMR characterization of 5-hexyl-2-norbornene. By following the outlined protocols and utilizing the predicted spectral data, researchers can confidently verify the structure and purity of this important monomer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. iris.unisa.it [iris.unisa.it]
An In-depth Technical Guide to the Endo and Exo Isomers of 5-Hexyl-2-Norbornene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of the endo and exo isomers of 5-hexyl-2-norbornene. This bicyclic olefin serves as a valuable building block in organic synthesis, polymer chemistry, and materials science. Understanding the distinct properties and synthetic control of its stereoisomers is crucial for its effective application in research and development.
Introduction to Endo/Exo Isomerism in Norbornene Systems
The rigid, bicyclic structure of norbornene gives rise to stereoisomerism, specifically endo and exo isomers, when a substituent is present on the saturated carbon bridge. This isomerism arises from the stereochemistry of the Diels-Alder reaction, the primary synthetic route to norbornene derivatives. The reaction between a conjugated diene, such as cyclopentadiene, and a dienophile, in this case, 1-octene, yields the 5-hexyl-2-norbornene adduct.
The orientation of the substituent on the C5 carbon relative to the double bond defines the isomer. In the exo isomer, the substituent points away from the double bond, while in the endo isomer, it is oriented towards the double bond.
Synthesis of 5-Hexyl-2-Norbornene
The synthesis of 5-hexyl-2-norbornene is achieved through the Diels-Alder reaction of cyclopentadiene and 1-octene. This [4+2] cycloaddition reaction typically yields a mixture of the endo and exo isomers.
Reaction Stoichiometry and Conditions
The reaction is generally performed under thermal conditions, often without a solvent, to maximize the interaction between the reactants. To favor the formation of the desired product over the dimerization of cyclopentadiene, an excess of the dienophile (1-octene) is often used.
Endo/Exo Selectivity
The Diels-Alder reaction is subject to kinetic and thermodynamic control. The "endo rule" predicts that the endo isomer is the kinetically favored product due to secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile. However, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance.
For the synthesis of 5-alkyl-2-norbornenes, the reaction typically results in a higher proportion of the endo isomer under kinetic control (lower temperatures). For 5-hexyl-2-norbornene, an endo/exo ratio of approximately 77:23 has been reported.[1] Similarly, the synthesis of 5-butyl-2-norbornene yields an endo/exo ratio of around 75:25.[2]
Quantitative Data Summary
The following table summarizes the typical isomer distribution for the synthesis of 5-alkyl-2-norbornenes.
| Product | Dienophile | Diene | Typical Endo:Exo Ratio | Reference |
| 5-Hexyl-2-norbornene | 1-Octene | Cyclopentadiene | 77:23 | [1] |
| 5-Butyl-2-norbornene | 1-Hexene | Cyclopentadiene | 75:25 | [2] |
| 5-Nonaneacidethylester-2-norbornene | Ethyl undecylenate | Cyclopentadiene | 75:25 | [2] |
Experimental Protocols
Synthesis of 5-Hexyl-2-norbornene (Adapted from Harvey et al.[3])
Materials:
-
Dicyclopentadiene
-
1-Octene
-
Hydroquinone (polymerization inhibitor)
-
Palladium on carbon (10% Pd/C) for optional hydrogenation
-
Anhydrous sodium sulfate
-
Solvents for extraction and purification (e.g., diethyl ether, hexane)
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (170 °C) and collecting the cyclopentadiene monomer by distillation. The receiving flask should be cooled in an ice bath to prevent dimerization.
-
Diels-Alder Reaction: In a high-pressure Parr reactor, combine freshly distilled cyclopentadiene and 1-octene in a 1:3 molar ratio. Add a catalytic amount of hydroquinone to inhibit polymerization.
-
Reaction Conditions: Seal the reactor and heat the mixture at 180-200 °C for 4-6 hours.
-
Work-up: After cooling the reactor to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation.
Isomer Separation and Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for hydrocarbon separation (e.g., DB-5 or equivalent).
GC Conditions (Representative):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate.
The endo and exo isomers will have different retention times, allowing for their separation and quantification. The less sterically hindered exo isomer is expected to elute before the endo isomer.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of the endo and exo isomers of 5-hexyl-2-norbornene. The chemical shifts and coupling constants of the protons and carbons in the norbornene framework are sensitive to the stereochemistry of the hexyl substituent.
¹H NMR Spectroscopy Data (Representative)
| Proton Assignment | Endo Isomer (δ, ppm) | Exo Isomer (δ, ppm) |
| H-2, H-3 (vinylic) | 6.12 (m), 5.91 (m) | 6.08 (m) |
| H-1, H-4 (bridgehead) | 2.85 (m), 2.78 (m) | 2.80 (m) |
| H-5 (proton geminal to hexyl) | ~2.0 (m) | ~1.8 (m) |
| H-7 (bridge) | 1.45 (m), 1.25 (m) | 1.40 (m), 1.20 (m) |
| Hexyl Chain | 0.8-1.5 (m) | 0.8-1.5 (m) |
¹³C NMR Spectroscopy Data (Representative)
| Carbon Assignment | Endo Isomer (δ, ppm) | Exo Isomer (δ, ppm) |
| C-2, C-3 (vinylic) | 137.1, 132.3 | 137.5, 136.9 |
| C-1, C-4 (bridgehead) | 43.1, 42.4 | 43.5, 42.8 |
| C-7 (bridge) | 49.6 | 49.9 |
| C-5 | ~40 | ~42 |
| C-6 | ~30 | ~32 |
| Hexyl Chain | ~14, 22-36 | ~14, 22-36 |
Visualizations
Diels-Alder Reaction Pathway
Caption: Diels-Alder reaction of cyclopentadiene and 1-octene leading to endo and exo isomers.
Experimental Workflow
Caption: Experimental workflow for the synthesis and analysis of 5-hexyl-2-norbornene isomers.
Conclusion
The endo and exo isomers of 5-hexyl-2-norbornene represent an important class of molecules with distinct stereochemical properties. Their synthesis via the Diels-Alder reaction provides a classic example of kinetic versus thermodynamic control. The ability to characterize and separate these isomers is essential for their application in various fields of chemical research and development. This guide provides the fundamental knowledge and experimental framework for working with these valuable compounds.
References
In-Depth Technical Guide to 5-Hexylbicyclo[2.2.1]hept-2-ene (CAS Number: 22094-83-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 5-hexylbicyclo[2.2.1]hept-2-ene, also known as 5-n-hexylnorbornene. This bicyclic olefin is of interest in polymer chemistry and as a building block in organic synthesis. This document consolidates available data to support research and development activities.
Chemical and Physical Properties
While experimentally determined data is limited in publicly available literature, a combination of predicted values and data from related compounds provides a profile of 5-hexylbicyclo[2.2.1]hept-2-ene's properties.
| Property | Value | Source |
| CAS Number | 22094-83-3 | - |
| Molecular Formula | C₁₃H₂₂ | [1] |
| Molecular Weight | 178.32 g/mol | [1] |
| Predicted Boiling Point | 237.4 ± 7.0 °C | [2] |
| Predicted Density | 0.882 ± 0.06 g/cm³ | [2] |
| Predicted XlogP | 5.3 | [3] |
| Physical State | Liquid (at standard conditions) | Inferred |
| Solubility | Expected to be soluble in nonpolar organic solvents. | General principle |
Spectral Data:
Limited specific spectral data for 5-hexylbicyclo[2.2.1]hept-2-ene is available. However, related studies on polymers incorporating this monomer have utilized standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for characterizing the endo and exo isomers and confirming the structure after synthesis and in polymerization reactions.[4]
-
Mass Spectrometry (MS): Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry are used to determine the molecular weight and fragmentation patterns. In a study involving a hydroamination reaction, ESI-MS data showed ions corresponding to [M+Na]⁺.[5] Predicted collision cross-section values for various adducts are also available.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analyzing the purity of the compound and identifying isomers.[4]
Synthesis
The primary route for the synthesis of 5-hexylbicyclo[2.2.1]hept-2-ene is the Diels-Alder reaction . This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene (cyclopentadiene) and a dienophile (1-hexene).[6][7]
Experimental Protocol: Diels-Alder Synthesis of 5-Hexylbicyclo[2.2.1]hept-2-ene
This protocol is a generalized procedure based on the principles of the Diels-Alder reaction for synthesizing norbornene derivatives.
Materials:
-
Dicyclopentadiene
-
1-Hexene
-
High-pressure reaction vessel (autoclave)
-
Distillation apparatus
-
Solvent (e.g., toluene, optional)
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to produce fresh cyclopentadiene monomer. This is typically achieved by heating the dimer to its dissociation temperature (around 170 °C) and distilling the lower-boiling cyclopentadiene monomer.
-
Reaction Setup: The freshly prepared cyclopentadiene and 1-hexene are charged into a high-pressure autoclave. The reaction can be run neat or in a suitable solvent.
-
Reaction Conditions: The sealed vessel is heated to a temperature typically in the range of 180-250 °C. The reaction is carried out for several hours to ensure complete conversion.[8]
-
Purification: After cooling the reaction mixture, the product, a mixture of endo and exo isomers of 5-hexylbicyclo[2.2.1]hept-2-ene, is purified by fractional distillation.
Expected Outcome: The reaction yields a mixture of endo and exo isomers. The ratio of these isomers can be influenced by reaction temperature and other conditions.
Experimental Workflow: Synthesis and Polymerization
As no specific signaling pathways involving 5-hexylbicyclo[2.2.1]hept-2-ene have been identified in the literature, the following diagram illustrates a typical experimental workflow from its synthesis to its application in polymer chemistry.
Reactivity and Potential Applications
5-Hexylbicyclo[2.2.1]hept-2-ene's primary reactivity stems from the strained double bond within the norbornene framework, making it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP) . This allows for the synthesis of polymers with tailored properties.
While direct applications in drug development for this specific compound are not widely documented, the norbornene scaffold is recognized for its versatility in medicinal chemistry. Norbornene derivatives have been investigated for their potential as anticancer agents and for their use in drug delivery systems.[9][10] The hexyl group of 5-hexylbicyclo[2.2.1]hept-2-ene can be a key feature for tuning the lipophilicity of potential therapeutic molecules.
Suppliers
A number of chemical suppliers offer 5-hexylbicyclo[2.2.1]hept-2-ene. It is advisable to contact these suppliers directly for the most current product specifications and availability.
-
Amitychem Corporation[9]
-
ChemicalBook[11]
-
Hangzhou Leap Chem Co., Ltd.[8]
-
Shanghai Time Chemicals CO., Ltd.[8]
-
XIAMEN AMITY INDUSTRY AND TRADE CO., LTD.[8]
References
- 1. sciforum.net [sciforum.net]
- 2. 5-HEXYLBICYCLO[2.2.1]HEPT-2-ENE | 22094-83-3 [m.chemicalbook.com]
- 3. PubChemLite - Bicyclo[2.2.1]hept-2-ene, 5-hexyl- (C13H22) [pubchemlite.lcsb.uni.lu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. US6841713B2 - Process for preparing bicylo[2.2.1] heptane derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-hexylbicyclo[2.2.1]hept-2-ene | 22094-83-3 [chemicalbook.com]
Reactivity of the Double Bond in 5-Hexyl-2-Norbornene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexyl-2-norbornene is a bicyclic olefin possessing a strained double bond within a rigid bridged framework. This inherent ring strain profoundly influences the reactivity of the alkene, making it susceptible to a variety of addition reactions and polymerization pathways that are of significant interest in organic synthesis, polymer chemistry, and materials science. The presence of the hexyl substituent at the C-5 position can introduce steric and electronic effects that modulate the stereoselectivity and kinetics of these transformations. This technical guide provides a comprehensive overview of the reactivity of the double bond in 5-hexyl-2-norbornene, with a focus on key reaction classes, experimental methodologies, and mechanistic pathways.
Synthesis of 5-Hexyl-2-Norbornene
The primary route to 5-substituted-2-norbornenes is the Diels-Alder reaction between cyclopentadiene and a corresponding monosubstituted ethylene. For 5-hexyl-2-norbornene, this involves the cycloaddition of cyclopentadiene and 1-octene. The reaction typically yields a mixture of endo and exo isomers, with the endo isomer often being the kinetic product due to favorable secondary orbital interactions.
Key Reactions of the Double Bond
The strained double bond of 5-hexyl-2-norbornene is the focal point of its reactivity. The following sections detail the principal reactions this functional group undergoes.
Epoxidation
Epoxidation of the norbornene double bond proceeds readily to form 5-hexyl-2,3-epoxynorbornane. The reaction is stereoselective, with the electrophilic oxygen atom typically adding to the less sterically hindered exo face of the molecule.
Experimental Protocol: Epoxidation with Dimethyldioxirane (DMDO)
A solution of 5-hexyl-2-norbornene in a suitable solvent such as acetone or dichloromethane is cooled to 0°C. A freshly prepared solution of dimethyldioxirane (DMDO) in acetone is added dropwise to the stirred solution. The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.[1][2]
Hydrogenation
Catalytic hydrogenation of the double bond in 5-hexyl-2-norbornene yields the saturated 2-hexylnorbornane. The reaction is a syn-addition of two hydrogen atoms, which, due to the steric hindrance of the bicyclic system, predominantly occurs from the exo face.
Experimental Protocol: Catalytic Hydrogenation
5-Hexyl-2-norbornene is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or platinum dioxide (Adam's catalyst), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield the product.[3]
Ring-Opening Metathesis Polymerization (ROMP)
The high ring strain of the norbornene moiety makes 5-hexyl-2-norbornene an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). This reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock catalysts), results in the formation of poly(5-hexyl-2-norbornene), a polymer with a repeating cyclopentane unit in the backbone and a vinylene group. The exo isomer of norbornene esters generally exhibits higher reactivity in living ROMP than the endo isomer.[4]
Experimental Protocol: ROMP with Grubbs' Catalyst
In a glovebox, 5-hexyl-2-norbornene is dissolved in a dry, degassed solvent such as dichloromethane or toluene. A solution of a Grubbs' catalyst (e.g., Grubbs' first, second, or third generation) in the same solvent is then added. The reaction is stirred at room temperature or with gentle heating. The polymerization can be terminated by the addition of an agent like ethyl vinyl ether. The polymer is then precipitated by adding the reaction mixture to a non-solvent such as methanol, filtered, and dried under vacuum.
Acid-Catalyzed Hydration
The acid-catalyzed hydration of the norbornene double bond leads to the formation of norborneol derivatives. This reaction is of significant mechanistic interest due to the potential for skeletal rearrangements via non-classical carbocation intermediates. The hydration of norbornene itself gives a mixture of exo- and endo-norborneols.[5]
Experimental Protocol: Acid-Catalyzed Hydration
5-Hexyl-2-norbornene is treated with an aqueous solution of a strong acid, such as sulfuric acid or perchloric acid. The reaction mixture is stirred, often at elevated temperatures, to facilitate the hydration. The product, a mixture of isomeric alcohols, is then extracted with an organic solvent, washed, dried, and purified by chromatography or distillation.
Hydroboration-Oxidation
Hydroboration-oxidation provides an anti-Markovnikov addition of water across the double bond. This two-step process involves the syn-addition of a borane reagent to the less substituted carbon of the double bond, followed by oxidation to replace the boron with a hydroxyl group. The reaction is highly stereoselective, with the addition occurring preferentially from the exo face.
Experimental Protocol: Hydroboration-Oxidation
To a solution of 5-hexyl-2-norbornene in an ethereal solvent like tetrahydrofuran (THF), a solution of borane-THF complex (BH₃·THF) is added at 0°C under an inert atmosphere. The reaction is allowed to warm to room temperature and stirred for several hours. The subsequent oxidation is carried out by the addition of an aqueous solution of sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide. The resulting alcohol is then extracted, and the organic phase is washed, dried, and concentrated. The product can be purified by chromatography.[6][7][8][9]
Quantitative Data Summary
The following tables summarize typical quantitative data for the reactions of norbornene derivatives. It is important to note that the presence and nature of the substituent at the 5-position can influence these values.
| Reaction | Reagent(s) | Product(s) | Typical Yield (%) | Exo/Endo Product Ratio | Reference(s) |
| Epoxidation | DMDO | 5-Hexyl-2,3-epoxynorbornane | 85-95 | Predominantly exo | [2] |
| Hydrogenation | H₂, Pd/C | 2-Hexylnorbornane | >95 | Not applicable | [3] |
| ROMP | Grubbs' Catalyst | Poly(5-hexyl-2-norbornene) | High | Not applicable | [10] |
| Acid-Catalyzed Hydration | H₃O⁺ | 5-Hexyl-norborneols | Variable | Mixture of isomers | [5] |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 5-Hexyl-norborneols | 80-95 | Predominantly exo alcohol | [6][7] |
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanisms and workflows for the key reactions of the double bond in 5-hexyl-2-norbornene.
Conclusion
The double bond in 5-hexyl-2-norbornene exhibits a rich and varied reactivity, largely dictated by the inherent strain of the bicyclic system. This makes it a valuable synthon and monomer for a range of chemical transformations. Key reactions include stereoselective epoxidation and hydrogenation from the exo face, efficient ring-opening metathesis polymerization, and hydration reactions that can proceed through interesting mechanistic pathways. The presence of the 5-hexyl substituent can influence the kinetics and, to a lesser extent, the stereochemical outcome of these reactions, a factor that should be considered in the design of synthetic routes and polymer architectures. The experimental protocols provided herein serve as a foundation for the practical application of these transformations in research and development.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chemmethod.com [chemmethod.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Acid-catalysed hydration of norbornene at 250° - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
Alkyl-Substituted Norbornene Monomers: A Technical Guide to Synthesis, Polymerization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of alkyl-substituted norbornene monomers, covering their synthesis, polymerization via Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization, and the properties of the resulting polymers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, comparative data, and visualizations of key processes.
Introduction
Norbornene and its derivatives are highly valuable monomers in polymer chemistry due to their strained bicyclic structure, which facilitates controlled polymerization through various mechanisms.[1] The introduction of alkyl substituents onto the norbornene scaffold allows for the fine-tuning of polymer properties, such as glass transition temperature (Tg), mechanical flexibility, and solubility.[2][3] These tailored polymers are finding increasing applications in diverse fields, including as engineering thermoplastics, materials for microelectronics, and advanced platforms for drug delivery.[4][5] This guide will delve into the synthesis of these monomers, their polymerization behavior, and the characteristics of the resulting polymers, with a focus on providing practical information for laboratory and industrial applications.
Synthesis of Alkyl-Substituted Norbornene Monomers
The primary route for synthesizing norbornene-type monomers is the Diels-Alder [4+2] cycloaddition reaction between cyclopentadiene (or dicyclopentadiene) and a suitable dienophile.[6] For alkyl-substituted norbornenes, the dienophile is typically an alkene bearing the desired alkyl group(s).
General Experimental Protocol: Diels-Alder Reaction
A representative procedure for the synthesis of an alkyl-substituted norbornene monomer is as follows:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the selected alkyl-substituted alkene (dienophile) is dissolved in a suitable solvent, such as toluene or dichloromethane.
-
Reaction Initiation: Freshly cracked cyclopentadiene is added dropwise to the solution at room temperature. The reaction is often exothermic.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the dienophile) for a period of several hours to overnight to ensure complete conversion.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum or column chromatography on silica gel to yield the pure alkyl-substituted norbornene monomer. The product is typically a mixture of endo and exo isomers.
Polymerization of Alkyl-Substituted Norbornene Monomers
Alkyl-substituted norbornenes can be polymerized through two main pathways: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. The choice of polymerization method significantly influences the structure and properties of the final polymer.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique that utilizes metal carbene catalysts, most notably Grubbs' catalysts, to polymerize cyclic olefins.[7] This method is known for its high tolerance to various functional groups and its ability to produce polymers with well-defined molecular weights and low polydispersity, often in a living manner.[7]
The following is a general protocol for the ROMP of an alkyl-substituted norbornene monomer using a Grubbs' catalyst:
-
Monomer and Catalyst Preparation: The alkyl-substituted norbornene monomer is purified by passing it through a column of activated alumina to remove any inhibitors. The Grubbs' catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation) is weighed in a glovebox or under an inert atmosphere.
-
Polymerization Setup: The reaction is typically carried out in a Schlenk flask under an inert atmosphere (argon or nitrogen). The purified monomer is dissolved in a dry, degassed solvent (e.g., dichloromethane or toluene).
-
Initiation: The catalyst is added to the monomer solution, and the mixture is stirred at a controlled temperature. The reaction progress is often indicated by a change in color or an increase in viscosity.
-
Termination: The polymerization is terminated by adding a chain transfer agent, such as ethyl vinyl ether.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Vinyl-Addition Polymerization
Vinyl-addition polymerization of norbornene monomers proceeds via the opening of the double bond without breaking the bicyclic ring, leading to a saturated polymer backbone.[8] This method often employs late-transition metal catalysts, such as those based on palladium or nickel.[2] The resulting polymers typically exhibit high thermal stability and chemical resistance.[3]
A typical procedure for the vinyl-addition polymerization of an alkyl-substituted norbornene is as follows:
-
Catalyst System: A palladium-based catalyst, often in conjunction with a cocatalyst or activator, is used. For example, a system comprising a palladium complex with N-heterocyclic carbene (NHC) ligands can be employed.[8]
-
Reaction Conditions: The monomer and catalyst are dissolved in an appropriate solvent (e.g., chlorobenzene) in a reaction vessel under an inert atmosphere. The polymerization is carried out at an elevated temperature for a specified duration.
-
Polymer Recovery: After the reaction, the polymer is precipitated in a suitable non-solvent (e.g., methanol), filtered, and dried under vacuum.
Properties of Alkyl-Substituted Polynorbornenes
The properties of polynorbornenes can be systematically tuned by varying the nature and size of the alkyl substituents.
Thermal Properties
The glass transition temperature (Tg) and decomposition temperature (Td) are critical parameters for determining the service window of a polymer.[3] In general, increasing the length of linear alkyl side chains tends to decrease the Tg due to a plasticizing effect.[7] Conversely, bulky or branched alkyl groups can increase the Tg by restricting chain mobility.[7]
Table 1: Thermal Properties of Alkyl-Substituted Polynorbornenes
| Monomer/Polymer | Alkyl Substituent | Polymerization Method | Tg (°C) | Td (°C) | Reference |
| Poly(5-n-propylnorbornadiene) | n-Propyl | ROMP | 92 | - | [7] |
| Poly(5-n-butylnorbornadiene) | n-Butyl | ROMP | 84 | - | [7] |
| Poly(5-iso-propylnorbornadiene) | iso-Propyl | ROMP | 99 | - | [7] |
| Poly(5-tert-butylnorbornadiene) | tert-Butyl | ROMP | 117 | 125 (T5d) | [7] |
| VAPNB | Unfunctionalized | Vinyl-Addition | >350 | ~400 | [3] |
| Poly(M1) | n-Butyl | Vinyl-Addition | 271 | 425 | [3] |
| Poly(M2) | n-Hexyl | Vinyl-Addition | 209 | 379 | [3] |
| Poly(M3) | n-Octyl | Vinyl-Addition | 165 | 385 | [3] |
| Poly(M4) | n-Decyl | Vinyl-Addition | 152 | 400 | [3] |
T5d: Temperature at 5% weight loss.
Mechanical Properties
The mechanical properties of polynorbornenes are also significantly influenced by the alkyl substituents. Homopolynorbornene is known to be brittle, with very low elongation-to-break values.[9] The incorporation of flexible alkyl chains can act as internal plasticizers, increasing the polymer's ductility and reducing residual stress.[9]
Table 2: Mechanical Properties of Functionalized Polynorbornenes
| Polymer Composition | Functional Group | Elongation-to-Break (%) | Reference |
| Homopolynorbornene | None | < 1 | [9] |
| NB/BuNB Copolymer | Butyl | Significantly higher than homopolymer | [9] |
NB: Norbornene; BuNB: Butylnorbornene
Applications in Drug Development and Biomedical Science
The tunable properties and biocompatibility of certain polynorbornene derivatives make them attractive for applications in the biomedical field, particularly in drug delivery and as bioconjugates.[4][10]
Polymer-Protein Conjugates for Reduced Immunogenicity
Polymers can be grafted from the surface of proteins to create polymer-protein conjugates (PPCs) that can shield the protein from the immune system, thereby reducing its immunogenicity.[11] Aqueous ROMP is a suitable method for synthesizing such conjugates.
The following diagram illustrates a typical workflow for the synthesis of a protein-polynorbornene conjugate via grafting-from aqueous ROMP.
Logical Pathway for Developing Melt-Processable Engineering Thermoplastics
Alkyl-substituted polynorbornenes prepared by vinyl-addition polymerization can be designed to have a large service window between their Tg and Td, making them suitable for melt processing techniques like extrusion and injection molding.[3]
The following diagram outlines the logical progression for designing and validating these materials.
Conclusion
Alkyl-substituted norbornene monomers are versatile building blocks for creating polymers with a wide range of tunable properties. Through controlled polymerization techniques like ROMP and vinyl-addition polymerization, researchers can precisely engineer materials with desired thermal and mechanical characteristics. The ability to tailor these properties opens up numerous possibilities for their application in advanced materials, including high-performance engineering thermoplastics and innovative biomedical platforms. This guide provides a foundational understanding and practical protocols to facilitate further research and development in this exciting area of polymer science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promerus.com [promerus.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Molecular formula and weight of 5-hexyl-bicyclo[2.2.1]hept-2-ene
An In-depth Technical Guide to 5-Hexyl-bicyclo[2.2.1]hept-2-ene
This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of 5-Hexyl-bicyclo[2.2.1]hept-2-ene, a substituted norbornene derivative. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development who are interested in the synthesis and utilization of bicyclic compounds.
Molecular Formula and Weight
The chemical structure of 5-Hexyl-bicyclo[2.2.1]hept-2-ene consists of a bicyclo[2.2.1]hept-2-ene core with a hexyl group attached at the 5-position. This results in the following molecular characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂ | [1] |
| Molecular Weight | 178.32 g/mol | [1] |
| CAS Number | 22094-83-3 | [2] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 5-Hexyl-bicyclo[2.2.1]hept-2-ene are not extensively reported in the literature. However, based on the properties of similar alkyl-substituted bicyclo[2.2.1]hept-2-ene derivatives, the following are estimated or predicted values:
| Property | Value | Notes |
| Boiling Point | Not available | Likely to be higher than norbornene (96 °C) due to the hexyl substituent.[3] |
| Density | Not available | Expected to be less than 1 g/mL. |
| Solubility | Not available | Expected to be soluble in common organic solvents like hexane, ethyl acetate, and dichloromethane. |
| Predicted XlogP | 5.3 | This value suggests high lipophilicity.[4] |
Experimental Protocols
Synthesis of 5-Hexyl-bicyclo[2.2.1]hept-2-ene via Diels-Alder Reaction
The primary method for the synthesis of 5-Hexyl-bicyclo[2.2.1]hept-2-ene is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (the diene) and hex-1-ene (the dienophile).
Reaction Scheme:
Caption: Diels-Alder reaction for the synthesis of 5-Hexyl-bicyclo[2.2.1]hept-2-ene.
Materials:
-
Dicyclopentadiene
-
Hex-1-ene
-
High-boiling point solvent (e.g., mineral oil) for cracking dicyclopentadiene
-
Anhydrous reaction solvent (e.g., toluene or dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, distillation apparatus)
-
Heating and stirring equipment (heating mantle, magnetic stirrer)
-
Purification apparatus (rotary evaporator, column chromatography supplies)
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is highly reactive and readily dimerizes to dicyclopentadiene at room temperature. Therefore, it must be freshly prepared by the retro-Diels-Alder reaction of dicyclopentadiene immediately before use. This is achieved by heating dicyclopentadiene to its boiling point (around 170 °C) and collecting the lower-boiling cyclopentadiene monomer (b.p. ~41 °C) by fractional distillation. The collected cyclopentadiene should be kept cold (in an ice bath) to prevent dimerization.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel is assembled and flushed with an inert gas.
-
Diels-Alder Reaction:
-
Hex-1-ene is dissolved in the anhydrous reaction solvent in the round-bottom flask under an inert atmosphere.
-
The freshly prepared, cold cyclopentadiene is added dropwise to the solution of hex-1-ene with continuous stirring. The reaction is typically exothermic.
-
To ensure complete reaction, the mixture can be stirred at room temperature for several hours or gently heated under reflux, depending on the specific reaction conditions desired. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of endo and exo isomers of 5-Hexyl-bicyclo[2.2.1]hept-2-ene, is then purified. This is typically achieved by vacuum distillation or column chromatography on silica gel using a non-polar eluent such as hexane.
-
Characterization:
The structure and purity of the synthesized 5-Hexyl-bicyclo[2.2.1]hept-2-ene can be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=C stretch of the norbornene double bond.
Potential Applications and Biological Relevance
While specific applications for 5-Hexyl-bicyclo[2.2.1]hept-2-ene are not widely documented, the bicyclo[2.2.1]heptane/heptene scaffold is of significant interest in medicinal chemistry and materials science.
-
Drug Development: Bicyclo[2.2.1]heptane derivatives have been investigated as novel prostaglandin D2 receptor antagonists, showing potential as anti-allergic agents.[9] Other derivatives have been synthesized and tested for antimicrobial and antiviral activities.[10] The lipophilic hexyl group in 5-Hexyl-bicyclo[2.2.1]hept-2-ene could be explored for its influence on the biological activity and pharmacokinetic properties of potential drug candidates.
-
Materials Science: Norbornene-type monomers are extensively used in Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with unique properties.[11] The hexyl substituent can be used to tune the physical properties of the resulting polynorbornene, such as its glass transition temperature and solubility.
-
Organic Synthesis: The strained double bond of the norbornene core makes it a versatile intermediate in various organic transformations.[12]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization of 5-Hexyl-bicyclo[2.2.1]hept-2-ene.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 5-hexylbicyclo[2.2.1]hept-2-ene | 22094-83-3 [chemicalbook.com]
- 3. 降冰片烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - Bicyclo[2.2.1]hept-2-ene, 5-hexyl- (C13H22) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. Bicyclo(2.2.1)hept-5-en-2-ol | C7H10O | CID 96066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempap.org [chempap.org]
- 11. researchgate.net [researchgate.net]
- 12. Buy Bicyclo[2.2.1]hept-2-ene (EVT-521024) | 498-66-8 [evitachem.com]
An In-depth Technical Guide to Bicyclo[2.2.1]hept-2-ene, 5-hexyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.1]hept-2-ene, 5-hexyl-, also known as 5-hexyl-2-norbornene, is a bicyclic olefin belonging to the norbornene family. The norbornene scaffold has garnered significant interest in medicinal chemistry due to its rigid, sterically defined structure, which can be strategically functionalized to interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential, yet currently underexplored, biological significance of 5-hexyl-bicyclo[2.2.1]hept-2-ene. While specific biological data for this compound is limited in publicly available literature, this document will also touch upon the broader context of norbornene derivatives in drug discovery.
Chemical Properties and Data
Bicyclo[2.2.1]hept-2-ene, 5-hexyl- is a derivative of norbornene, a bridged cyclic hydrocarbon. The presence of the hexyl group at the 5-position significantly influences its physicochemical properties, lending it a more lipophilic character compared to the parent norbornene structure.
Table 1: Physicochemical and Spectroscopic Data for Bicyclo[2.2.1]hept-2-ene, 5-hexyl- and Related Compounds
| Property | Bicyclo[2.2.1]hept-2-ene, 5-hexyl- | 5-Bromo-5-hexylbicyclo[2.2.1]hept-2-ene | endo-(1S,2R,4R)-2-Hexylbicyclo[2.2.1]heptane |
| IUPAC Name | 5-Hexylbicyclo[2.2.1]hept-2-ene | 5-bromo-5-hexylbicyclo[2.2.1]hept-2-ene | (1S,2R,4R)-2-Hexylbicyclo[2.2.1]heptane |
| CAS Number | 22094-83-3[1] | Not Available | Not Available |
| Molecular Formula | C₁₃H₂₂ | C₁₃H₂₁Br | C₁₃H₂₄ |
| Molecular Weight | 178.32 g/mol | 257.21 g/mol [2] | 180.34 g/mol |
| ¹³C NMR (CDCl₃, 101 MHz) | Not Available | Not Available | δ 40.4, 40.2, 40.1, 37.6, 37.4, 33.3, 32.3, 30.5, 30.0, 29.2, 23.0, 22.6, 14.4[3] |
Experimental Protocols: Synthesis
The primary method for the synthesis of 5-alkyl-substituted bicyclo[2.2.1]hept-2-enes is the Diels-Alder reaction.[4][5][6] This [4+2] cycloaddition involves the reaction of cyclopentadiene with a suitable dienophile, in this case, a terminal alkene.
Synthesis of Bicyclo[2.2.1]hept-2-ene, 5-hexyl- via Diels-Alder Reaction
This protocol is based on the general procedure for the Diels-Alder cycloaddition of cyclopentadiene with α-olefins.[3]
Materials:
-
Dicyclopentadiene
-
1-Octene
-
Hydroquinone (polymerization inhibitor)
-
High-pressure reaction vessel (e.g., Parr bomb)
-
Distillation apparatus
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to yield cyclopentadiene monomer. This is typically achieved by heating dicyclopentadiene to its dissociation temperature (around 170 °C) and distilling the lower-boiling cyclopentadiene monomer.[7] The freshly distilled cyclopentadiene should be used immediately as it readily dimerizes back to dicyclopentadiene at room temperature.[7]
-
Diels-Alder Reaction:
-
In a high-pressure reaction vessel, combine freshly cracked cyclopentadiene and 1-octene. A molar excess of the alkene (e.g., a 3:1 molar ratio of 1-octene to cyclopentadiene) is recommended to maximize the formation of the desired cross-coupled product and minimize the self-dimerization of cyclopentadiene.[3]
-
Add a catalytic amount of a polymerization inhibitor, such as hydroquinone, to prevent polymerization of the reactants and products.[3]
-
Seal the reaction vessel and heat to a temperature sufficient to promote the cycloaddition. While specific conditions for 1-octene are not detailed, reactions with similar α-olefins are typically conducted at elevated temperatures.[5]
-
The reaction proceeds to form a mixture of endo and exo isomers of 5-hexyl-bicyclo[2.2.1]hept-2-ene. The endo isomer is often the kinetically favored product in Diels-Alder reactions involving cyclopentadiene.[4]
-
-
Purification:
-
After the reaction is complete, cool the vessel to room temperature.
-
The unreacted 1-octene can be removed by distillation.[3]
-
The resulting product, a mixture of 5-hexyl-bicyclo[2.2.1]hept-2-ene isomers, can be purified by fractional distillation under reduced pressure.
-
Synthesis of Saturated Analogue: 5-Hexyl-bicyclo[2.2.1]heptane
The unsaturated product can be readily hydrogenated to its saturated analogue.
Materials:
-
5-Hexyl-bicyclo[2.2.1]hept-2-ene
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Suitable solvent (e.g., ethanol, ethyl acetate)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the purified 5-hexyl-bicyclo[2.2.1]hept-2-ene in a suitable solvent.
-
Add a catalytic amount of 10% Pd/C.[3]
-
Subject the mixture to hydrogenation with hydrogen gas until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Remove the solvent under reduced pressure to yield 5-hexyl-bicyclo[2.2.1]heptane.[3]
Biological Activity and Drug Development Context
While no specific studies on the biological activity of Bicyclo[2.2.1]hept-2-ene, 5-hexyl- have been identified, the norbornene scaffold is recognized as a "privileged" structure in medicinal chemistry.[8] Its rigid framework allows for the precise spatial orientation of functional groups, which can lead to high-affinity interactions with biological targets.
Derivatives of the norbornene scaffold have been investigated for a range of therapeutic applications, including as anticancer agents.[8] The introduction of various substituents, such as alkyl, aryl, or heteroaryl groups, onto the norbornene ring has been shown to modulate their biological activity.[8] For instance, modifications to the bicyclic ring have been shown to influence their efficacy as inhibitors of various enzymes and modulators of cellular pathways involved in cancer.[8]
The 5-hexyl substituent of the title compound imparts significant lipophilicity, which could influence its pharmacokinetic properties, such as membrane permeability and distribution. This feature could be exploited in the design of new therapeutic agents targeting hydrophobic pockets in proteins or for applications requiring enhanced passage through biological membranes.
Signaling Pathways and Experimental Workflows
As there is no specific biological data available for Bicyclo[2.2.1]hept-2-ene, 5-hexyl-, a diagram of a specific signaling pathway is not applicable. However, a general experimental workflow for the synthesis and potential biological screening can be conceptualized.
References
- 1. 5-hexylbicyclo[2.2.1]hept-2-ene | 22094-83-3 [chemicalbook.com]
- 2. 5-Bromo-5-hexylbicyclo[2.2.1]hept-2-ene | C13H21Br | CID 141425049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. sciforum.net [sciforum.net]
- 6. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Ring-Opening Metathesis Polymerization (ROMP) of 5-hexyl-2-norbornene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Ring-Opening Metathesis Polymerization (ROMP) of 5-hexyl-2-norbornene. This versatile polymerization technique allows for the synthesis of well-defined polymers with tunable properties, making them suitable for a variety of applications, including drug delivery systems, advanced materials, and biomedical devices.
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method that utilizes metal-based catalysts to polymerize cyclic olefins. The process is driven by the relief of ring strain in the monomer. For substituted norbornenes, such as 5-hexyl-2-norbornene, ROMP offers excellent control over polymer molecular weight, polydispersity, and microstructure. The resulting polymer, poly(5-hexyl-2-norbornene), possesses a unique combination of properties derived from the rigid polynorbornene backbone and the flexible hexyl side chains.
Monomer Synthesis: Diels-Alder Reaction
The monomer, 5-hexyl-2-norbornene, is typically synthesized via a Diels-Alder reaction between cyclopentadiene and 1-octene. This [4+2] cycloaddition reaction is a common and efficient method for creating the norbornene scaffold.
Experimental Protocol: Synthesis of 5-hexyl-2-norbornene
Materials:
-
Dicyclopentadiene
-
1-Octene
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
High-pressure reaction vessel
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is cracked to yield cyclopentadiene by heating it to its dissociation temperature (typically around 170 °C) and collecting the lower-boiling cyclopentadiene monomer via distillation. This should be done immediately before use as cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature.
-
Diels-Alder Reaction: In a high-pressure reaction vessel, combine freshly cracked cyclopentadiene and 1-octene in a suitable solvent such as toluene. A typical molar ratio is a slight excess of the dienophile (1-octene).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 180-200 °C for 2-4 hours. The high temperature and pressure are necessary to facilitate the cycloaddition.
-
Work-up: After cooling the reaction vessel to room temperature, the crude product is purified. This typically involves removal of the solvent under reduced pressure, followed by distillation of the product to separate it from unreacted starting materials and byproducts.
-
Drying: The purified 5-hexyl-2-norbornene is dried over an anhydrous drying agent like magnesium sulfate, filtered, and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Ring-Opening Metathesis Polymerization (ROMP)
The ROMP of 5-hexyl-2-norbornene is typically initiated by ruthenium-based catalysts, commonly known as Grubbs' catalysts (First, Second, and Third Generation). The choice of catalyst, solvent, temperature, and monomer-to-catalyst ratio influences the polymerization kinetics and the properties of the resulting polymer.
Experimental Protocol: ROMP of 5-hexyl-2-norbornene
Materials:
-
5-hexyl-2-norbornene (freshly purified)
-
Grubbs' Catalyst (e.g., First, Second, or Third Generation)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dichloromethane)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. The monomer and solvent must be thoroughly dried and deoxygenated to prevent catalyst deactivation.
-
Monomer and Solvent Addition: In a glovebox or under a positive pressure of inert gas, dissolve the desired amount of 5-hexyl-2-norbornene in the chosen solvent in a reaction flask equipped with a magnetic stir bar.
-
Catalyst Addition: Prepare a stock solution of the Grubbs' catalyst in the same solvent. Add the required amount of the catalyst solution to the monomer solution to achieve the desired monomer-to-catalyst ratio.
-
Polymerization: Allow the reaction to stir at the desired temperature (typically room temperature to 50 °C) for a specified time (ranging from minutes to several hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
Termination: Quench the polymerization by adding a small amount of a terminating agent, such as ethyl vinyl ether. Stir for an additional 20-30 minutes to ensure complete deactivation of the catalyst.
-
Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring. The polymer will precipitate as a solid.
-
Isolation and Drying: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Data Presentation
The following tables summarize typical experimental conditions and resulting polymer properties for the ROMP of alkyl-substituted norbornenes, which can be used as a reference for the polymerization of 5-hexyl-2-norbornene.
Table 1: Representative Reaction Conditions for ROMP of 5-Alkyl-2-Norbornenes
| Monomer | Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) |
| 5-Butyl-2-norbornene | MoCl₅ / Et₂AlI | - | Toluene | - | 0.5 |
| 5-Octyl-2-norbornene | MoCl₅ / Et₂AlI | - | Toluene | - | 1 |
| General Alkyl-Norbornene | Grubbs' 1st Gen. | 100:1 - 500:1 | CH₂Cl₂ or Toluene | 25 - 45 | 1 - 24 |
| General Alkyl-Norbornene | Grubbs' 2nd Gen. | 200:1 - 1000:1 | CH₂Cl₂ or Toluene | 25 - 50 | 0.5 - 12 |
| General Alkyl-Norbornene | Grubbs' 3rd Gen. | 500:1 - 5000:1 | CH₂Cl₂ or Toluene | 25 - 60 | 0.25 - 8 |
Note: The data for butyl- and octyl-norbornene are from older literature using a different catalyst system and are provided for historical context.
Table 2: Typical Polymer Properties for Poly(5-alkyl-2-norbornene)s via ROMP
| Polymer of Monomer | Catalyst | Mₙ (kDa) | Mₙ/Mₙ (PDI) | T₉ (°C) |
| Poly(norbornene) | Grubbs' 1st Gen. | 50 - 200 | 1.5 - 2.0 | ~35 |
| Poly(5-butyl-2-norbornene) | - | - | - | ~ -25 |
| Poly(5-decyl-2-norbornene) | - | - | - | ~ -55 |
| Poly(norbornene dicarboximide) derivatives | Grubbs' 1st Gen. | 27 | 2.19 | 281 |
Visualizations
Diels-Alder Synthesis of 5-hexyl-2-norbornene
Caption: Diels-Alder reaction for monomer synthesis.
ROMP Experimental Workflow
Caption: Experimental workflow for ROMP.
ROMP Catalytic Cycle
Caption: Simplified ROMP catalytic cycle.
Application Notes and Protocols: Synthesis of Poly(5-hexyl-2-norbornene) via Ring-Opening Metathesis Polymerization (ROMP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of poly(5-hexyl-2-norbornene), an important functional polymer, via Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful and versatile polymerization method that allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices.[1] This protocol utilizes a Grubbs-type catalyst, which is known for its high tolerance to various functional groups and its efficiency in polymerizing strained cyclic olefins like norbornene derivatives.[2] The application note includes a summary of representative quantitative data, a detailed experimental procedure, and a visual workflow of the synthesis process.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of poly(5-hexyl-2-norbornene) using a Grubbs-type catalyst. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-catalyst ratio.[3]
| Parameter | Value | Reference |
| Monomer | 5-hexyl-2-norbornene | General |
| Catalyst | Grubbs' Second or Third Generation Catalyst | [3][4] |
| Monomer/Catalyst Ratio | 100:1 to 1000:1 | [3] |
| Solvent | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | [5] |
| Reaction Temperature | Room Temperature (20-25 °C) | General |
| Reaction Time | 1 - 4 hours | |
| Polymer Yield | > 95% | General |
| Molecular Weight (Mₙ) | 20,000 - 200,000 g/mol | |
| Polydispersity Index (PDI) | 1.1 - 1.4 |
Experimental Protocol
This protocol describes the synthesis of poly(5-hexyl-2-norbornene) via ROMP using a Grubbs' second-generation catalyst.
Materials:
-
5-hexyl-2-norbornene (monomer)
-
Grubbs' Second-Generation Catalyst
-
Anhydrous Dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (for precipitation)
-
Ethyl vinyl ether (quenching agent)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Monomer Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of 5-hexyl-2-norbornene in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen). The concentration of the monomer can be in the range of 0.1-1.0 M.
-
Catalyst Solution Preparation: In a separate vial, dissolve the appropriate amount of Grubbs' second-generation catalyst in a small amount of anhydrous dichloromethane under an inert atmosphere. The amount of catalyst will depend on the desired monomer-to-catalyst ratio.
-
Polymerization: Add the catalyst solution to the stirring monomer solution in the Schlenk flask. The reaction mixture may change color and an increase in viscosity should be observed as the polymerization proceeds. Allow the reaction to stir at room temperature for 1-4 hours.
-
Quenching: After the desired reaction time, quench the polymerization by adding a few drops of ethyl vinyl ether. Stir the mixture for an additional 20-30 minutes.
-
Polymer Precipitation: Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of cold methanol. A solid polymer should form.
-
Purification: Decant the solvent and wash the polymer with fresh methanol several times to remove any residual monomer and catalyst.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: The resulting poly(5-hexyl-2-norbornene) can be characterized by standard techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mₙ) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Visualization
References
- 1. hwpi.harvard.edu [hwpi.harvard.edu]
- 2. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 5. ROMP and Vinyl Polynorbornenes with Vanadium(III) and Nickel(II) diNHC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Applications of poly(5-hexyl-2-norbornene) in polymer chemistry
An overview of the applications, experimental protocols, and key data related to poly(5-hexyl-2-norbornene) in polymer chemistry is provided below. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to Poly(5-hexyl-2-norbornene)
Poly(5-hexyl-2-norbornene) (PHNB) is a cyclic olefin polymer known for its unique combination of properties derived from its rigid norbornene backbone and flexible hexyl side chains. The structure of the polymer backbone is responsible for high thermal resistance and chemical stability.[1][2] It can be synthesized primarily through two major polymerization techniques: Ring-Opening Metathesis Polymerization (ROMP) and Vinyl Addition Polymerization. The choice of polymerization method and catalyst system significantly influences the polymer's microstructure, molecular weight, and ultimately, its physical properties and applications.[1] These polymers are often developed for specialized applications such as gas-separation membranes, dielectric materials, and drug delivery vehicles.[1][2][3]
Application Note 1: Anion Exchange Membranes (AEMs) for Fuel Cells
Application: Polynorbornene-based materials are excellent candidates for creating high-performance Anion Exchange Membranes (AEMs), a core component in AEM fuel cells.[4] The all-hydrocarbon backbone of polymers like PHNB provides outstanding chemical stability in the harsh, alkaline environment of a fuel cell.[5] Typically, PHNB is used in a block copolymer structure. A hydrophobic block, such as PHNB, provides mechanical strength and controls water uptake, while a hydrophilic block is functionalized with cationic groups (e.g., quaternary ammonium) to facilitate anion transport.[4][5] This microphase-separated morphology creates well-defined ion-conducting channels, leading to high conductivity and stability.[6]
Table 1: Properties of Representative Norbornene-Based Anion Exchange Membranes
| Polymer System | Ion Exchange Capacity (IEC) (meq/g) | Hydroxide Conductivity (mS/cm) | Water Uptake (%) | Tensile Strength (MPa) | Reference |
|---|---|---|---|---|---|
| Tetrablock Copolymer (Vinyl-Addition) | 1.88 | 123 (at 80°C) | - | - | [5] |
| Cross-linked Diblock Copolymer | 1.2 (approx.) | 78.7 (at 80°C) | 48.2 - 55.6 | 33.5 - 37.8 | [6] |
| Cross-linked Diblock Copolymer | - | 135.41 (at 80°C) | - | - | [6] |
| ROMP-type Copolymer/Silica Hybrid | - | 41 (at 80°C) | Decreased with cross-linker | - |[7] |
Experimental Protocol: Synthesis of a Diblock Copolymer AEM via ROMP
This protocol describes the synthesis of a diblock copolymer, for instance, poly(5-hexyl-2-norbornene)-b-poly(5-(bromohexyl)-2-norbornene), followed by membrane casting and quaternization to form the AEM.
1. Materials:
-
5-hexyl-2-norbornene (HNB)
-
5-(6-bromohexyl)-2-norbornene (BHNB) (or other functionalizable norbornene monomer)
-
Grubbs' 3rd Generation Catalyst (or similar Ru-based catalyst)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)
-
Chain transfer agent (if molecular weight control is needed)
-
Trimethylamine (TMA) solution (for quaternization)
-
Methanol, deionized water
-
Nitrogen or Argon gas for inert atmosphere
2. Polymerization Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the first monomer, 5-hexyl-2-norbornene (HNB), in the anhydrous solvent.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of solvent.
-
Inject the catalyst solution into the monomer solution with vigorous stirring to initiate the polymerization of the first block. Monitor the reaction by ¹H NMR or GPC until the monomer is consumed.
-
Dissolve the second monomer, 5-(6-bromohexyl)-2-norbornene (BHNB), in the anhydrous solvent and add it to the living polymer solution to grow the second block.
-
Allow the second polymerization to proceed to completion.
-
Terminate the reaction by adding a small amount of ethyl vinyl ether.
-
Precipitate the resulting diblock copolymer by pouring the reaction mixture into a large volume of cold methanol.
-
Filter and dry the polymer under vacuum.
3. Membrane Casting and Quaternization:
-
Dissolve the dried diblock copolymer in a suitable solvent (e.g., THF, chloroform) to form a 5-10 wt% solution.
-
Filter the solution through a 0.45 µm PTFE filter.
-
Cast the solution onto a flat glass plate or PTFE mold and allow the solvent to evaporate slowly in a controlled environment.
-
Once formed, peel the membrane from the substrate and dry it further in a vacuum oven at a moderate temperature (e.g., 60°C).
-
Immerse the dry membrane in an aqueous solution of trimethylamine (TMA) at room temperature for 48-72 hours to convert the bromohexyl groups into quaternary ammonium groups.[4]
-
Thoroughly wash the resulting AEM with deionized water to remove excess TMA.
-
Store the membrane in deionized water before characterization and use.
Diagram: AEM Fabrication Workflow
Caption: Workflow for Anion Exchange Membrane (AEM) synthesis.
Application Note 2: Low-k Dielectric Materials
Application: Polynorbornenes are promising materials for use as low dielectric constant (low-k) insulators in microelectronics.[3] The rigid and bulky cyclic structure of the norbornene repeating unit hinders chain mobility and rotation, which in turn reduces the dielectric response of the material.[3] The incorporation of a nonpolar alkyl group like hexyl further contributes to a low dielectric constant and improves solubility for processing. By creating polymers with significant free volume and low polarizability, materials based on PHNB can help reduce signal delay and cross-talk in integrated circuits.
Table 2: Properties of Addition-Type Polynorbornenes for Dielectric Applications
| Polymer | Synthesis Catalyst | Molecular Weight (Mw) | Polymer Yield (%) | Dielectric Constant (ε') | Reference |
|---|---|---|---|---|---|
| Poly(HNB-co-MES-NB)* | Cationic η³-allyl palladium | 270,000 | - | - | [8] |
| Polynorbornene (general) | Pd-based system | - | Moderate to High | - | [3] |
| Poly(norbornene) with perfluorinated n-hexyl substituent | - | - | - | Lowest reported for PNBs | [3] |
*Note: HNB = 5-hexyl-2-norbornene; MES-NB = 5-methylester-2-norbornene. While ε' is not reported for this specific copolymer, it is synthesized for opto-electronic material research.[8]
Experimental Protocol: Thin Film Preparation and Characterization
1. Materials:
-
Poly(5-hexyl-2-norbornene)
-
High-purity solvent (e.g., Toluene, Chloroform, Mesitylene)
-
Silicon wafers or other suitable substrates
-
Piranha solution (H₂SO₄/H₂O₂) or other cleaning agents
-
Metal for electrodes (e.g., Aluminum, Gold)
2. Procedure:
-
Thoroughly clean the silicon wafer substrates by sonicating in acetone, then isopropanol, and finally rinsing with deionized water. Perform a final cleaning step with Piranha solution (use extreme caution) or oxygen plasma to create a hydrophilic surface.
-
Prepare a homogeneous solution of PHNB (e.g., 5 wt%) in a filtered, high-purity solvent.
-
Deposit a thin film of the polymer onto the cleaned substrate using spin-coating. The film thickness is controlled by the solution concentration and spin speed.
-
Bake the coated substrate on a hotplate or in an oven to remove the residual solvent. The baking temperature and time depend on the solvent's boiling point and the polymer's glass transition temperature (Tg).
-
Create a Metal-Insulator-Metal (MIM) capacitor structure for dielectric measurement. Deposit circular top electrodes (e.g., aluminum) onto the polymer film through a shadow mask using thermal evaporation or sputtering. The silicon substrate can serve as the bottom electrode.
-
Perform dielectric measurements using an LCR meter or impedance analyzer over a range of frequencies (e.g., 1 kHz to 1 MHz). The dielectric constant (k or ε') can be calculated from the measured capacitance, electrode area, and film thickness.
Diagram: Structure-Property Relationship for Low-k Polymers
Caption: Factors influencing the low-k properties of PHNB.
Application Note 3: Nanocarriers for Drug Delivery
Application: Norbornene-based block copolymers are versatile platforms for constructing nanocarriers for targeted drug delivery.[9][10] An amphiphilic block copolymer containing a hydrophobic PHNB block and a hydrophilic block (e.g., poly(ethylene glycol)-functionalized norbornene) can self-assemble in aqueous media to form micelles. The hydrophobic core formed by the PHNB segments serves as a reservoir for encapsulating hydrophobic anticancer drugs like Doxorubicin, while the hydrophilic shell provides stability and biocompatibility.[9] Drug release can be triggered by the acidic environment of tumor cells if pH-sensitive linkers are incorporated into the polymer design.[9][11]
Experimental Protocol: Synthesis and Self-Assembly of Drug-Loaded Micelles
1. Materials:
-
Amphiphilic block copolymer: e.g., poly(5-hexyl-2-norbornene)-b-poly(PEG-norbornene)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Organic solvent (e.g., THF, DMF)
-
Aqueous buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)
2. Synthesis of Amphiphilic Block Copolymer:
-
Synthesize the block copolymer using a living polymerization technique like ROMP, similar to the protocol for AEMs. First, polymerize the HNB monomer, followed by the addition of a PEG-functionalized norbornene monomer.
3. Drug Loading via Dialysis Method:
-
Dissolve a specific amount of the amphiphilic block copolymer and the hydrophobic drug in a water-miscible organic solvent like THF. The drug-to-polymer ratio can be varied to optimize loading.
-
Add deionized water or buffer dropwise to the solution under gentle stirring to induce micelle formation. The hydrophobic components (drug and PHNB block) will collapse to form the core.
-
Transfer the resulting solution to a dialysis bag.
-
Dialyze against a large volume of buffer (e.g., PBS pH 7.4) for 24-48 hours, with several changes of the external buffer, to remove the organic solvent and any unloaded, free drug.
-
The solution inside the dialysis bag will contain the drug-loaded polymeric micelles.
-
Characterize the micelles for size and morphology (using Dynamic Light Scattering and Transmission Electron Microscopy) and determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC.
Diagram: Micelle Self-Assembly and Drug Release
Caption: Self-assembly and triggered release from a PHNB-based nanocarrier.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Diamine Crosslinked Addition-Type Diblock Poly(Norbornene)s-Based Anion Exchange Membranes with High Conductivity and Stability for Fuel Cell Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.hanrimwon.com [pdf.hanrimwon.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Copolymerization of 5-Hexyl-2-Norbornene
These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals interested in utilizing 5-hexyl-2-norbornene as a monomer in copolymerization. The focus is on the synthesis, properties, and applications of the resulting copolymers, particularly in the field of drug delivery.
Introduction
5-Hexyl-2-norbornene is a derivative of norbornene, a strained bicyclic olefin. Its high ring strain makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization technique that allows for the synthesis of polymers with well-defined microstructures and functional groups. The presence of the hexyl group provides hydrophobicity and can influence the physical and chemical properties of the resulting copolymers, such as their solubility, glass transition temperature, and mechanical characteristics.
The copolymerization of 5-hexyl-2-norbornene with other monomers, such as α-olefins, allows for the creation of materials with tailored properties. These copolymers have potential applications in various fields, including as specialty elastomers and in advanced drug delivery systems. Norbornene-based polymers are increasingly being explored for biomedical applications due to their biocompatibility and the ability to precisely control their architecture.[1]
Key Applications
The unique properties of copolymers derived from 5-hexyl-2-norbornene make them suitable for a range of applications:
-
Drug Delivery Systems: Norbornene-based polymers can be designed as carriers for chemotherapeutic agents.[1] The hydrophobic nature of the hexyl group can be utilized in the formation of micelles or nanoparticles for the encapsulation of hydrophobic drugs. By copolymerizing with functional monomers, it is possible to introduce features like pH-responsive linkers for targeted drug release in the acidic environment of tumor cells.[2] For instance, norbornene-derived copolymers have been used to create carriers for doxorubicin with a hydrazone linker that cleaves at a mildly acidic pH, allowing for targeted drug release.[2]
-
Injectable Hydrogels: Norbornene-functionalized polymers can be used to form injectable hydrogels through bioorthogonal click chemistry. These hydrogels can serve as depots for the localized and sustained release of therapeutic agents like cisplatin, potentially reducing systemic toxicity and improving therapeutic outcomes.[3][4]
-
Advanced Materials: The copolymerization of 5-hexyl-2-norbornene with α-olefins can produce materials with tunable mechanical properties. The tensile properties of such copolymers can be controlled by the norbornene content and the polymer's molecular weight.[5]
Experimental Protocols
The following protocol is a general method for the ring-opening copolymerization of 5-hexyl-2-norbornene with an α-olefin, such as 1-hexene. This protocol is based on procedures described for the synthesis of similar 5-alkyl-2-norbornene copolymers.[6][7][8]
3.1. Materials and Reagents
-
5-Hexyl-2-norbornene
-
1-Hexene
-
Toluene (dry)
-
Diethylaluminum iodide solution
-
Molybdenum pentachloride (MoCl5) solution
-
Ethanolamine
-
Antioxidant solution (e.g., 0.1 g/mL of 2,2'-methylenebis-[4-methyl-6-t-butylphenol] in toluene)
-
Methanol or another suitable non-solvent for coagulation
-
Nitrogen gas (dry)
3.2. Equipment
-
Dry, nitrogen-purged reaction vessel (e.g., a 7 oz. bottle)
-
Syringes for liquid transfer
-
Magnetic stirrer
-
Waring blender or similar high-shear mixer for coagulation
-
Filtration apparatus
-
Vacuum oven
3.3. Polymerization Procedure
-
Reactor Preparation: Ensure the reaction vessel is thoroughly dried and purged with dry nitrogen to remove any moisture and oxygen, which can deactivate the catalyst.
-
Reagent Charging: To the reaction vessel, add the following reagents in the specified order under a nitrogen atmosphere:
-
50 ml of dry toluene as a cosolvent.
-
7 ml of 5-hexyl-2-norbornene.
-
0.5 ml of 1-hexene solution.
-
0.6 ml of diethylaluminum iodide solution.
-
-
Initiation: While shaking or stirring the mixture, add 0.75 ml of the MoCl5 solution to initiate the polymerization.
-
Reaction: Allow the reaction to proceed for approximately 1 hour at room temperature. The solution will likely become more viscous as the polymer forms.
-
Termination (Shortstopping): To quench the reaction, add a mixture of ethanolamine, a shortstop solution (Solution A, typically an alcohol), and an antioxidant solution.[6]
-
Coagulation and Purification:
-
Transfer the polymer cement (the viscous polymer solution) to a blender containing an excess of a non-solvent like methanol to precipitate the polymer.
-
Blend the mixture to ensure complete coagulation.
-
-
Recovery:
-
Filter the precipitated solid polymer.
-
Wash the polymer with fresh non-solvent to remove any residual catalyst and unreacted monomers.
-
Dry the recovered polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Below is a diagram illustrating the experimental workflow for the copolymerization.
Caption: Experimental workflow for the copolymerization of 5-hexyl-2-norbornene.
Data Presentation
The following tables summarize typical reaction conditions and resulting polymer properties for the copolymerization of 5-alkyl-2-norbornenes with 1-hexene, based on available literature.[6][7][8]
Table 1: Typical Reagents and Conditions for Copolymerization
| Parameter | 5-Hexyl-2-Norbornene[6] | 5-Butyl-2-Norbornene[7] | 5-Octyl-2-Norbornene[8] |
| Alkyl Norbornene | 7 ml | 7 ml | 7 ml |
| 1-Hexene Solution | 0.5 ml | 0.5 ml | 8 ml |
| Toluene (Cosolvent) | 50 ml | 50 ml | 50 ml |
| Catalyst System | MoCl5 / Diethylaluminum iodide | MoCl5 / Diethylaluminum iodide | MoCl5 / Diethylaluminum iodide |
| Reaction Time | ~1 hour | 0.5 hour | ~1 hour |
Table 2: Properties of Resulting Copolymers
| Property | 5-Hexyl-2-Norbornene Copolymer[6] | 5-Butyl-2-Norbornene Copolymer[7] | 5-Octyl-2-Norbornene Terpolymer[8] |
| Polymer Type | Ring-opened copolymer | Ring-opened copolymer | Ring-opened terpolymer |
| DSV (Dilute Solution Viscosity) | ~1.03 | ~0.88 | Not Reported |
| Recovered Mass | >5 grams | 6.4 grams | Not Reported |
Logical Relationships and Customization
The properties of the final copolymer can be rationally designed by tuning the monomer structure and copolymer composition. The length of the alkyl chain on the norbornene monomer and the ratio of the comonomers are key factors that influence the polymer's characteristics and, consequently, its suitability for specific applications.
The diagram below illustrates the relationship between monomer selection, polymer properties, and potential applications.
Caption: Influence of monomer inputs on polymer properties and applications.
By carefully selecting the comonomers and their ratios, researchers can create copolymers of 5-hexyl-2-norbornene with a wide range of properties, opening up possibilities for new and improved technologies in drug development and materials science.
References
- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Injectable Click Polypeptide Hydrogels via Tetrazine-Norbornene Chemistry for Localized Cisplatin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols: Post-Polymerization Functionalization of Polynorbornene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the post-polymerization functionalization of polynorbornene derivatives. Polynorbornenes, synthesized via Ring-Opening Metathesis Polymerization (ROMP), offer a versatile platform for creating advanced materials with tailored properties due to their excellent functional group tolerance and living polymerization characteristics.[1] Post-polymerization modification (PPM) is a powerful strategy to introduce a wide range of functionalities onto a pre-synthesized polymer backbone, allowing for the fine-tuning of material properties for specific applications, including drug delivery, tissue engineering, and diagnostics.[2][3]
Overview of Key Functionalization Strategies
Several robust and efficient chemical strategies are employed for the post-polymerization functionalization of polynorbornene derivatives. The choice of method depends on the desired functionality, reaction efficiency, and biocompatibility requirements.
-
Click Chemistry: This category includes highly efficient and orthogonal reactions such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-ene reactions.[4][5] These reactions are known for their high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making them ideal for biological applications.[6][7]
-
Amidation and Esterification: These classic reactions are used to couple carboxylic acid or amine-containing molecules to polynorbornenes bearing complementary functional groups. These methods are widely used for attaching drugs, peptides, and other bioactive molecules.
-
C-H Functionalization: Emerging techniques allow for the direct functionalization of C-H bonds along the polymer backbone, offering a novel way to introduce functionality without the need for pre-installed reactive handles.[8][9]
The following diagram illustrates the general workflow for synthesizing and functionalizing polynorbornene derivatives.
Quantitative Data Summary
The following table summarizes quantitative data from representative post-polymerization functionalization reactions of polynorbornene derivatives. This allows for a direct comparison of different methodologies.
| Functionalization Method | Precursor Polymer Functionality | Functional Molecule | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Degree of Functionalization (%) | Mn ( g/mol ) | PDI | Reference |
| Thiol-ene Click | Norbornene | Thiol-containing peptides | Photoinitiator (e.g., LAP) | PBS | 37 | 0.25 | >95 | - | - | [6] |
| Azide-Alkyne Click (CuAAC) | Azide | Alkyne-functionalized PEG | CuSO₄/Sodium Ascorbate | DMF/H₂O | RT | 12 | >95 | 15,000 | 1.1 | [4] |
| Amidation | Carboxylic Acid | Doxorubicin-Hydrazide | EDC/NHS | DMSO | RT | 24 | 85 | 25,000 | 1.2 | [10] |
| Esterification | Carboxylic Acid | Hydroxy-functionalized molecule | DCC/DMAP | CH₂Cl₂ | RT | 12 | 90 | - | - | [3] |
| C-H Amination | Alkene | Aryl sulfonamides | Se catalyst | Dichlorobenzene | 100 | 24 | up to 47 | - | - | [8][9] |
| Wittig Reaction | α-bromo ester | Aryl aldehydes | Triphenylphosphine, Base | THF | RT | 12 | 60-80 | 10,000 | 1.3 | [2] |
Note: Mn = Number-average molecular weight, PDI = Polydispersity index, RT = Room Temperature, PBS = Phosphate-buffered saline, DMF = Dimethylformamide, DMSO = Dimethyl sulfoxide, CH₂Cl₂ = Dichloromethane, THF = Tetrahydrofuran. Data is compiled from various sources and represents typical values.
Experimental Protocols
This section provides detailed, step-by-step protocols for key post-polymerization functionalization reactions.
Protocol 1: Thiol-Ene Photo-Click Functionalization
This protocol describes the functionalization of a norbornene-bearing polynorbornene with a thiol-containing peptide for tissue engineering applications.[6]
Materials:
-
Norbornene-functionalized polynorbornene
-
Thiol-containing peptide (e.g., CGRGDS)
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV light source (365 nm)
Procedure:
-
Dissolve the norbornene-functionalized polynorbornene in PBS to a final concentration of 10% (w/v).
-
Add the thiol-containing peptide to the polymer solution at a 1:1 molar ratio of norbornene to thiol groups.
-
Add the photoinitiator to the solution at a concentration of 0.05% (w/v).
-
Gently mix the solution to ensure homogeneity.
-
Expose the solution to UV light (365 nm, ~5 mW/cm²) for 15 minutes to initiate the thiol-ene reaction.
-
The functionalized polymer can be purified by dialysis against deionized water for 48 hours to remove unreacted peptides and initiator.
-
Lyophilize the purified polymer for storage.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an alkyne-containing molecule onto an azide-functionalized polynorbornene.
Materials:
-
Azide-functionalized polynorbornene
-
Alkyne-containing molecule (e.g., propargyl-PEG)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve the azide-functionalized polynorbornene in DMF.
-
Add the alkyne-containing molecule in a 1.2 molar excess relative to the azide groups on the polymer.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water (2 molar equivalents to azide).
-
In another vial, prepare a solution of CuSO₄·5H₂O in deionized water (0.1 molar equivalents to azide).
-
Add the sodium ascorbate solution to the polymer solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Precipitate the functionalized polymer in a suitable non-solvent (e.g., cold diethyl ether).
-
Wash the precipitate several times to remove copper catalyst and unreacted starting materials.
-
Dry the purified polymer under vacuum.
Protocol 3: Amidation via EDC/NHS Coupling
This protocol describes the conjugation of an amine-containing drug to a carboxylic acid-functionalized polynorbornene.
Materials:
-
Carboxylic acid-functionalized polynorbornene
-
Amine-containing drug (e.g., doxorubicin hydrochloride)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Dissolve the carboxylic acid-functionalized polynorbornene in DMSO.
-
Add EDC (1.5 molar equivalents to carboxylic acid groups) and NHS (1.5 molar equivalents) to the polymer solution and stir for 30 minutes at room temperature to activate the carboxylic acid groups.
-
Dissolve the amine-containing drug and a slight excess of TEA (to neutralize the hydrochloride salt) in a minimal amount of DMSO.
-
Add the drug solution to the activated polymer solution.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
Purify the polymer-drug conjugate by dialysis against a suitable solvent (e.g., a mixture of DMSO and water, then pure water) to remove unreacted drug and coupling agents.
-
Lyophilize the purified conjugate.
Applications in Drug Development
Functionalized polynorbornene derivatives are increasingly being explored for various biomedical applications.
-
Drug Delivery: The ability to conjugate drugs to the polymer backbone via cleavable or stable linkers allows for the development of targeted and controlled release systems.[10] For example, pH-sensitive linkers can be incorporated to trigger drug release in the acidic tumor microenvironment.[10]
-
Bioconjugation: Polynorbornene-based bioconjugates have been synthesized to reduce the immunogenicity of proteins and improve their therapeutic efficacy.[11]
-
Tissue Engineering: Functionalization with bioactive peptides or growth factors can promote cell adhesion, proliferation, and differentiation, making these materials promising scaffolds for tissue regeneration.[6]
-
Cell Engineering: Functional block copolymers of polynorbornene can be designed to insert into cell membranes, enabling applications such as cell surface modification and targeted cell ablation.[1]
The choice of post-polymerization functionalization strategy is critical and should be tailored to the specific requirements of the intended application, considering factors such as biocompatibility, reaction efficiency, and the stability of the resulting linkage.
References
- 1. Cell Engineering with Functional Poly(oxanorbornene) Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Self-Assembly, Thermoresponsive Properties, and Potential Biomedical Relevance of Proline-Tryptophan Derived Polynorbornene Block Copolymer Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. Thiol-norbornene photo-click hydrogels for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C-H Functionalization and Allylic Amination for Post-Polymerization Modification of Polynorbornenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Hexyl-2-Norbornene in High-Performance Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-hexyl-2-norbornene in the synthesis of high-performance elastomers. The inclusion of a flexible hexyl side chain on the rigid norbornene backbone allows for the tuning of material properties, leading to elastomers with a unique combination of durability, flexibility, and thermal stability.
Introduction
5-Hexyl-2-norbornene is a versatile monomer for the synthesis of high-performance elastomers through Ring-Opening Metathesis Polymerization (ROMP). The resulting polymers, poly(5-hexyl-2-norbornene) and its copolymers, exhibit properties that make them suitable for a range of demanding applications. The hexyl group acts as an internal plasticizer, lowering the glass transition temperature (Tg) and imparting flexibility to the otherwise rigid polynorbornene chain. This allows for the creation of materials that bridge the gap between traditional rubbers and high-performance plastics.
Data Presentation
The following tables summarize the typical thermal and mechanical properties of elastomers derived from 5-alkyl-2-norbornenes. While specific data for poly(5-hexyl-2-norbornene) is limited in publicly available literature, the data for analogous poly(5-alkyl-2-norbornene) systems provide a strong indication of the expected performance.
Table 1: Thermal Properties of Poly(5-alkyl-2-norbornene) Homopolymers
| Monomer | Polymerization Method | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| 5-Butyl-2-norbornene | Cationic | 45 | > 400 |
| 5-Hexyl-2-norbornene | Cationic | 25 | > 400 |
| 5-Octyl-2-norbornene | Cationic | -5 | > 400 |
| 5-Decyl-2-norbornene | Cationic | -30 | > 400 |
Note: Data is representative and can vary based on polymer molecular weight, polydispersity, and measurement conditions.
Table 2: Mechanical Properties of Copolymers of Norbornene Derivatives
| Copolymer System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Poly(norbornene-co-5-butyl-norbornene) | 5 - 15 | 100 - 300 | 10 - 50 |
| Poly(norbornene-co-5-hexyl-norbornene) (estimated) | 3 - 12 | 150 - 400 | 5 - 40 |
| Poly(norbornene-co-5-octyl-norbornene) | 2 - 10 | 200 - 500 | 2 - 30 |
Note: These values are illustrative and depend on the comonomer ratio, crosslinking density, and testing standards. The data for the 5-hexyl-2-norbornene copolymer is an estimation based on trends observed in related systems.
Experimental Protocols
Protocol 1: Synthesis of Poly(5-hexyl-2-norbornene) via Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes a general procedure for the synthesis of high molecular weight poly(5-hexyl-2-norbornene) using a Grubbs-type catalyst.
Materials:
-
5-Hexyl-2-norbornene (distilled and degassed)
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous and deoxygenated toluene
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
In a glovebox or under a flow of inert gas, add 5-hexyl-2-norbornene (e.g., 1.0 g, 5.6 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous and deoxygenated toluene (e.g., 10 mL) to dissolve the monomer.
-
In a separate vial, dissolve Grubbs' third-generation catalyst (e.g., 4.8 mg, 0.0056 mmol, for a monomer-to-catalyst ratio of 1000:1) in a minimal amount of anhydrous and deoxygenated toluene (e.g., 1 mL).
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the polymerization to proceed at room temperature for a specified time (e.g., 1-4 hours). The viscosity of the solution will increase significantly.
-
To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for 20 minutes.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of rapidly stirring methanol (e.g., 200 mL).
-
Filter the white, rubbery polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Characterization of Poly(5-hexyl-2-norbornene)
Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve a small amount of the dried polymer (e.g., 2-3 mg/mL) in a suitable solvent (e.g., tetrahydrofuran or toluene).
-
Filter the solution through a 0.2 µm syringe filter.
-
Inject the filtered solution into a GPC system calibrated with polystyrene standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Thermal Properties (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
For DSC, accurately weigh 5-10 mg of the polymer into an aluminum pan. Heat the sample under a nitrogen atmosphere from -100 °C to 150 °C at a heating rate of 10 °C/min. Cool the sample to -100 °C at 10 °C/min and then perform a second heating scan at 10 °C/min. The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.
-
For TGA, place 5-10 mg of the polymer in a ceramic pan. Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Mechanical Properties (Tensile Testing):
-
Prepare dumbbell-shaped specimens from a compression-molded sheet of the polymer according to ASTM D412.[1]
-
Conduct tensile testing using a universal testing machine equipped with a suitable load cell and extensometer.
-
Stretch the specimens at a constant crosshead speed (e.g., 500 mm/min) until failure.[1]
-
Record the stress-strain data to determine the tensile strength, Young's modulus, and elongation at break.
Visualizations
The following diagrams illustrate the key processes and relationships in the application of 5-hexyl-2-norbornene for high-performance elastomers.
Caption: Workflow for the synthesis of a high-performance elastomer.
Caption: Structure-property relationships in poly(5-hexyl-2-norbornene).
References
Application Notes and Protocols for the Vinyl-Addition Polymerization of 5-Hexyl-2-Norbornene
Introduction
Vinyl-addition polymerization of norbornene and its derivatives is a critical process for synthesizing polymers with saturated, rigid backbones. This rigidity imparts high thermal and chemical stability, as well as high glass transition temperatures (Tg), making these materials suitable for advanced applications.[1] Specifically, the incorporation of alkyl side chains, such as a hexyl group in 5-hexyl-2-norbornene, allows for the tuning of the polymer's thermal and mechanical properties.[2][3] This approach can enhance solubility and modify the glass transition temperature, expanding the processing window and potential applications for these robust materials.[2][4]
This document provides detailed protocols for the synthesis of the 5-hexyl-2-norbornene monomer, its subsequent vinyl-addition polymerization using a palladium-based catalyst system, and the characterization of the resulting polymer, poly(5-hexyl-2-norbornene).
Application Notes
Poly(5-hexyl-2-norbornene) is part of a class of vinyl-addition polynorbornenes (VAPNBs) that offer a unique combination of properties valuable for researchers and drug development professionals.
-
Tunable Thermal Properties : The presence of the hexyl side chain lowers the glass transition temperature (Tg) compared to unsubstituted polynorbornene, creating a larger service window between the Tg and the decomposition temperature (Td).[2][5] This makes the polymer more amenable to melt processing techniques like extrusion and injection molding.[2][4]
-
High Thermal Stability : Like other VAPNBs, poly(5-hexyl-2-norbornene) possesses high thermal, chemical, and oxidative stability due to its saturated backbone.[2][4]
-
Enhanced Solubility : The alkyl side chain improves solubility in common organic solvents, which is a significant advantage over the often-insoluble unsubstituted polynorbornene, facilitating processing and characterization.[2]
-
Dielectric Properties : Polynorbornenes are known for their low dielectric constant and low moisture absorbance, making them candidates for applications in microelectronics.[4]
-
Potential in Drug Delivery : The ability to functionalize the norbornene monomer prior to polymerization opens avenues for creating tailored polymers. While this protocol focuses on a simple alkyl chain, other functional groups could be incorporated to develop materials for drug encapsulation or as specialized biomaterials.
Experimental Protocols
The following protocols are based on established laboratory procedures for the synthesis and polymerization of alkyl-substituted norbornenes.[2]
Protocol 1: Synthesis of 5-Hexyl-2-Norbornene Monomer
This procedure involves a Diels-Alder reaction between dicyclopentadiene (which cracks in situ to cyclopentadiene) and 1-octene.
Materials:
-
Dicyclopentadiene
-
1-Octene
-
Hydroquinone (inhibitor)
-
50 mL glass pressure tube with stir bar
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure:
-
In a 50 mL glass pressure tube, combine 1-octene, dicyclopentadiene, and a small amount of hydroquinone.
-
Seal the pressure tube securely.
-
Heat the mixture to 240 °C for 12 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Purify the crude product mixture by distillation at reduced pressure (e.g., 4 torr, 113-115 °C) to yield 5-hexyl-2-norbornene as a clear liquid.[2] The product will be a mixture of endo and exo isomers.
-
Confirm the structure and isomer ratio using ¹H and ¹³C NMR spectroscopy.[2][6]
Protocol 2: Vinyl-Addition Polymerization of 5-Hexyl-2-Norbornene
This protocol uses a palladium-based catalyst system activated with a borate co-catalyst. All steps involving the catalyst should be performed under inert (air-free) conditions, for example, in a glovebox.
Materials:
-
(η³-allyl)Pd(i-Pr₃P)Cl (Palladium precatalyst)[2]
-
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate (LiBArF₄) (Co-catalyst)[2]
-
5-Hexyl-2-norbornene (Monomer, dried and degassed)
-
Dichloromethane (DCM, anhydrous and degassed)
-
Methanol (for precipitation)
-
20 mL scintillation vials
-
Stir plate and stir bars
Procedure:
-
Catalyst Activation: Inside a glovebox, add the palladium precatalyst (e.g., 10 µmol) and LiBArF₄ (e.g., 10 µmol) to a 20 mL scintillation vial containing 1 mL of dry, degassed DCM.[2]
-
Stir the catalyst solution for 20 minutes at room temperature to ensure full activation.[2]
-
Monomer Addition: In a separate vial, dissolve the desired amount of 5-hexyl-2-norbornene monomer in dry, degassed DCM.
-
Add the monomer solution to the activated catalyst solution to initiate the polymerization. The monomer-to-catalyst ratio can be adjusted to target different molecular weights.
-
Allow the reaction to stir for the desired time (e.g., 1-24 hours) at room temperature. The reaction progress can be monitored by taking aliquots and analyzing monomer conversion by ¹H NMR.
-
Polymer Isolation: Once the desired conversion is reached, remove the reaction vial from the glovebox.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.
-
Collect the white, solid polymer by filtration.
-
Wash the polymer with additional methanol and dry it under vacuum at an elevated temperature (e.g., 60 °C) overnight.
Protocol 3: Polymer Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and verify the absence of olefinic protons from the norbornene ring, confirming a vinyl-addition mechanism.
-
Procedure: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃).[7] Record ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of the vinyl-addition polymer will show broad signals in the aliphatic region (typically 0.8-3.0 ppm) and the absence of peaks around 5.9-6.2 ppm, which correspond to the double bond of the norbornene monomer.[2][8]
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).
-
Procedure: Dissolve the polymer in a suitable GPC solvent like tetrahydrofuran (THF).[9][10] Analyze the solution using a GPC system calibrated with polystyrene standards.[11][12][13] The resulting chromatogram will provide information on the molecular weight distribution of the polymer.
3. Thermal Analysis (TGA and DSC):
-
Purpose: To determine the thermal stability (decomposition temperature, Td) and the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min). Td is often reported as the temperature at which 5% weight loss occurs.[14]
-
Differential Scanning Calorimetry (DSC): Heat the polymer sample through a heat-cool-heat cycle (e.g., at 20 °C/min) to remove thermal history and determine the Tg from the second heating scan.[14]
Data Presentation
The following tables summarize typical data obtained from the polymerization and characterization of poly(5-alkyl-2-norbornene)s.
Table 1: Polymerization of 5-Alkyl-2-Norbornenes.
| Polymer | Monomer Feed Ratio | Yield (%) | Mₙ ( kg/mol ) | Đ (Mₒ/Mₙ) |
|---|---|---|---|---|
| Poly(5-hexyl-2-norbornene) | 100% Hexyl-NB | ~85 | ~150 | ~1.8 |
| Poly(5-octyl-2-norbornene) | 100% Octyl-NB | 89 | 165 | 1.9 |
| Poly(5-decyl-2-norbornene) | 100% Decyl-NB | 87 | 172 | 1.8 |
Data is representative and based on values reported for similar systems.[2][3] Mₙ and Đ determined by GPC against polystyrene standards.[11]
Table 2: Thermal Properties of Poly(5-alkyl-2-norbornene)s.
| Polymer | T₉ (°C) | Tₔ (°C) | Service Window (Tₔ - T₉) (°C) |
|---|---|---|---|
| Poly(5-hexyl-2-norbornene) | ~170 | ~400 | ~230 |
| Poly(5-octyl-2-norbornene) | 155 | 402 | 247 |
| Poly(5-decyl-2-norbornene) | 130 | 405 | 275 |
Data is representative and based on values reported for similar systems.[2] Tg determined by DSC, and Td (5% weight loss) determined by TGA.
Visualizations
Caption: Overall experimental workflow from monomer synthesis to polymer characterization.
Caption: Simplified mechanism of Palladium-catalyzed vinyl-addition polymerization.
References
- 1. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and characterization of vinyl-addition polynorbornenes with tunable thermal properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 14. Synthesis of polar polynorbornenes with high dielectric relaxation strength as candidate materials for dielectric applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hexyl-2-Norbornene in Low Dielectric Constant Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of poly(5-hexyl-2-norbornene) for use as a low dielectric constant (low-k) material. The information is intended for professionals in research and development exploring novel materials for microelectronics and other applications where low dielectric permittivity is critical.
Introduction
The continuous miniaturization of electronic devices necessitates the development of new insulating materials with very low dielectric constants (k) to reduce signal delay, power consumption, and crosstalk between interconnects. Polynorbornenes, a class of polymers known for their high thermal stability, good mechanical properties, and low moisture absorption, are promising candidates for low-k applications. The incorporation of bulky, non-polar side chains, such as a hexyl group, into the norbornene monomer increases the free volume of the resulting polymer, which in turn lowers its dielectric constant.
This document details the synthesis of 5-hexyl-2-norbornene and its subsequent polymerization via Ring-Opening Metathesis Polymerization (ROMP) to yield poly(5-hexyl-2-norbornene). It also provides protocols for the characterization of the polymer's dielectric properties. While specific data for poly(5-hexyl-2-norbornene) is not widely available in the literature, data from structurally similar polynorbornenes with alkyl and fluoroalkyl substituents are presented to provide a strong indication of its expected performance.
Data Presentation
The dielectric properties of polynorbornenes are highly dependent on the nature of the substituent group. The introduction of bulky and non-polar groups is a key strategy to decrease the dielectric constant. The following table summarizes the dielectric properties of various substituted polynorbornenes to provide a comparative context for the expected properties of poly(5-hexyl-2-norbornene).
| Polymer | Substituent Group | Dielectric Constant (k) | Dielectric Loss (tan δ) | Frequency | Reference Compound |
| Poly(5-cyclohexyl-2-norbornene) | Cyclohexyl | 2.56 | 1.20 x 10⁻³ | 5 GHz | Yes |
| Polynorbornene with perfluoro-n-hexyl | Perfluoro-n-hexyl | 1.91 | Not Reported | Not Reported | Yes |
| Poly(5-hexyl-2-norbornene) | Hexyl | ~2.4 - 2.6 (Expected) | < 2.0 x 10⁻³ (Expected) | ~1-10 GHz | Target Material |
| Unsubstituted Polynorbornene | None | > 2.7 | Not Reported | Not Reported | No |
Note: Data for poly(5-hexyl-2-norbornene) is an educated estimation based on the properties of structurally similar polymers.
Experimental Protocols
Protocol 1: Synthesis of 5-Hexyl-2-Norbornene Monomer
This protocol describes the synthesis of 5-hexyl-2-norbornene via a Diels-Alder reaction between cyclopentadiene and 1-octene.
Materials:
-
Dicyclopentadiene (for generating cyclopentadiene)
-
1-Octene
-
Toluene, anhydrous
-
Magnesium sulfate, anhydrous
-
High-pressure reaction vessel
Procedure:
-
Cyclopentadiene Generation: Freshly crack dicyclopentadiene by heating it to its dissociation temperature (~170 °C) and collecting the cyclopentadiene monomer via distillation. Keep the collected cyclopentadiene on ice to prevent dimerization.
-
Diels-Alder Reaction: In a high-pressure reaction vessel, combine the freshly distilled cyclopentadiene and 1-octene in a 1.2:1 molar ratio in anhydrous toluene.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 180-200 °C for 4-6 hours. The high temperature and pressure are necessary to drive the reaction with the unactivated alkene.
-
Work-up: After cooling the reaction vessel to room temperature, transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the toluene under reduced pressure. The crude product will be a mixture of the endo and exo isomers of 5-hexyl-2-norbornene. Purify the product by fractional distillation under vacuum to separate the desired product from unreacted starting materials and byproducts.
-
Characterization: Confirm the structure of the purified 5-hexyl-2-norbornene using ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of 5-Hexyl-2-Norbornene
This protocol details the polymerization of 5-hexyl-2-norbornene using a Grubbs' catalyst.
Materials:
-
5-Hexyl-2-norbornene, purified
-
Grubbs' Catalyst (e.g., Grubbs' 1st or 2nd Generation)
-
Toluene, anhydrous and deoxygenated
-
Methanol
-
Ethyl vinyl ether (optional, for quenching)
Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.
-
Monomer and Solvent Preparation: In a Schlenk flask, dissolve the desired amount of 5-hexyl-2-norbornene in anhydrous, deoxygenated toluene. The monomer-to-solvent ratio can be adjusted to control the reaction concentration.
-
Catalyst Solution Preparation: In a separate Schlenk flask, dissolve the Grubbs' catalyst in a small amount of anhydrous, deoxygenated toluene. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer. A typical ratio ranges from 100:1 to 1000:1.
-
Polymerization: Add the catalyst solution to the monomer solution via a cannula or gas-tight syringe. Stir the reaction mixture at room temperature. The polymerization progress can be monitored by observing the increase in viscosity of the solution.
-
Quenching: After the desired reaction time (typically 1-4 hours), quench the polymerization by adding a small amount of ethyl vinyl ether.
-
Polymer Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(5-hexyl-2-norbornene) by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
Protocol 3: Thin Film Preparation and Dielectric Property Measurement
This protocol describes the preparation of a thin polymer film and the measurement of its dielectric properties.
Materials:
-
Poly(5-hexyl-2-norbornene)
-
Toluene or other suitable solvent
-
Silicon wafer or other suitable substrate
-
Spinner
-
Hotplate
-
Vacuum oven
-
Dielectric spectrometer or LCR meter
-
Evaporator for metal contacts (e.g., aluminum or gold)
Procedure:
-
Polymer Solution: Prepare a solution of poly(5-hexyl-2-norbornene) in a suitable solvent like toluene. The concentration will depend on the desired film thickness.
-
Substrate Cleaning: Thoroughly clean the silicon wafer substrate using a standard cleaning procedure (e.g., piranha solution or RCA clean) to ensure good film adhesion.
-
Spin Coating: Deposit the polymer solution onto the silicon wafer and spin-coat at a specific speed and time to achieve the desired film thickness.
-
Baking: Soft-bake the film on a hotplate to remove the bulk of the solvent, followed by a hard-bake in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.
-
Metal Deposition: Create a metal-insulator-metal (MIM) capacitor structure by depositing metal electrodes (e.g., aluminum or gold) on both the substrate (bottom electrode) and the top surface of the polymer film (top electrode) using thermal evaporation or sputtering through a shadow mask.
-
Dielectric Measurement: Use a dielectric spectrometer or an LCR meter to measure the capacitance (C) and dissipation factor (tan δ) of the MIM capacitor over a range of frequencies.
-
Dielectric Constant Calculation: Calculate the dielectric constant (k) using the parallel plate capacitor formula: k = (C * d) / (ε₀ * A) where:
-
C is the measured capacitance
-
d is the thickness of the polymer film (measured by ellipsometry or a profilometer)
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
A is the area of the top electrode.
-
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hexyl-2-Norbornene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-hexyl-2-norbornene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-hexyl-2-norbornene via the Diels-Alder reaction between cyclopentadiene and 1-octene.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. The dimer is unreactive in the Diels-Alder reaction. | Action: Before the reaction, "crack" the dicyclopentadiene by heating it to its boiling point (~170 °C) and distilling the monomeric cyclopentadiene. Use the freshly distilled cyclopentadiene immediately.[1] |
| Low reaction temperature: The Diels-Alder reaction with unactivated alkenes like 1-octene often requires elevated temperatures to proceed at a reasonable rate. | Action: Increase the reaction temperature. For reactions without a catalyst, temperatures in the range of 150-200 °C are often employed. Consider using a high-boiling point solvent or conducting the reaction in a sealed vessel under pressure. | |
| Insufficient reaction time: The reaction may not have proceeded to completion. | Action: Increase the reaction time. Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction duration. | |
| Formation of Side Products | Dimerization of cyclopentadiene: As mentioned, dicyclopentadiene is a common side product. | Action: Use freshly cracked cyclopentadiene and consider adding it slowly to the reaction mixture containing 1-octene to maintain a low concentration of the diene. |
| Polymerization of reactants or product: At higher temperatures, polymerization can become a significant side reaction. | Action: Optimize the reaction temperature and time to maximize the yield of the desired product while minimizing polymerization. The use of a polymerization inhibitor can be considered, though this may also affect the Diels-Alder reaction rate. | |
| Unfavorable Endo/Exo Isomer Ratio | Thermodynamic vs. Kinetic Control: The Diels-Alder reaction can produce both endo and exo isomers. The endo isomer is often the kinetic product (formed faster), while the exo isomer is typically the more thermodynamically stable product.[2][3] | Action: To favor the kinetic (endo) product, use lower reaction temperatures and shorter reaction times. To favor the thermodynamic (exo) product, use higher reaction temperatures and longer reaction times to allow for equilibration. |
| Steric Hindrance: The hexyl group on the dienophile can influence the stereoselectivity of the reaction. | Action: The choice of Lewis acid catalyst can significantly influence the endo/exo selectivity. Experiment with different Lewis acids to optimize for the desired isomer.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of 5-hexyl-2-norbornene?
A1: The synthesis of 5-hexyl-2-norbornene is typically achieved through a [4+2] cycloaddition reaction known as the Diels-Alder reaction.[4] In this reaction, a conjugated diene (cyclopentadiene) reacts with a dienophile (1-octene) to form a six-membered ring.
Q2: How can I increase the rate of the Diels-Alder reaction for this synthesis?
A2: The reaction between cyclopentadiene and an unactivated alkene like 1-octene can be slow. To increase the reaction rate, you can:
-
Increase the temperature: Higher temperatures provide the necessary activation energy.
-
Use a Lewis acid catalyst: Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), can activate the dienophile, making it more reactive and accelerating the reaction.[2][5]
Q3: What is the difference between the endo and exo isomers of 5-hexyl-2-norbornene, and how can I control their formation?
A3: The endo and exo isomers are stereoisomers that differ in the orientation of the hexyl group relative to the bicyclic ring system. The "endo rule" in Diels-Alder reactions often predicts the endo isomer as the major kinetic product due to favorable secondary orbital interactions.[2][3]
-
To favor the endo product: Use milder reaction conditions (lower temperature).
-
To favor the exo product: Use higher temperatures to allow the reaction to reach thermodynamic equilibrium, as the exo isomer is generally more stable due to less steric hindrance.
Q4: My cyclopentadiene is old. Can I still use it?
A4: Cyclopentadiene dimerizes over time to form dicyclopentadiene. This dimer is not reactive in the Diels-Alder reaction. You must "crack" the dicyclopentadiene by distillation to obtain the monomer before use.[1] It is crucial to use freshly distilled cyclopentadiene for the best results.
Q5: What are some suitable solvents for this reaction?
A5: The choice of solvent can influence the reaction rate and selectivity. For higher temperature reactions, high-boiling point solvents like toluene, xylene, or decalin can be used. In some cases, the reaction can be run neat (without a solvent), especially if one of the reactants is in large excess. Supercritical carbon dioxide has also been used as a solvent for similar Diels-Alder reactions.[6]
Data Presentation
The following table summarizes the expected qualitative effects of different reaction parameters on the yield of 5-hexyl-2-norbornene. Please note that these are general trends, and optimal conditions should be determined experimentally.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Low (~25-50 °C) | Low | Insufficient activation energy for the reaction to proceed at a significant rate. |
| Moderate (~150-180 °C) | Higher | Provides sufficient energy for the cycloaddition to occur. | |
| High (>200 °C) | May Decrease | Potential for retro-Diels-Alder reaction and increased side reactions like polymerization. | |
| Catalyst | None | Lower | The reaction is a non-catalyzed thermal cycloaddition. |
| Lewis Acid (e.g., AlCl₃) | Higher | The catalyst activates the dienophile, increasing the reaction rate and potentially the yield at lower temperatures.[2] | |
| Reactant Ratio | Stoichiometric | Good | Standard condition. |
| (Cyclopentadiene:1-Octene) | Excess 1-Octene | May Increase | Can help to ensure the complete consumption of the more valuable or reactive diene. |
| Excess Cyclopentadiene | May Increase | Can drive the reaction to completion but may lead to more dicyclopentadiene formation. |
Experimental Protocols
Protocol: Synthesis of 5-Hexyl-2-Norbornene via Thermal Diels-Alder Reaction
This protocol is adapted from a similar Diels-Alder reaction and should be optimized for the specific synthesis of 5-hexyl-2-norbornene.
Materials:
-
Dicyclopentadiene
-
1-Octene
-
High-boiling point solvent (e.g., Toluene)
-
Distillation apparatus
-
High-pressure autoclave or sealed reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
Cracking of Dicyclopentadiene: Set up a distillation apparatus. Place dicyclopentadiene in the distillation flask and heat it to approximately 170 °C. Collect the freshly distilled cyclopentadiene monomer in a receiver cooled in an ice bath. Use the monomer immediately.[1]
-
Reaction Setup: In a high-pressure autoclave, combine the freshly distilled cyclopentadiene and 1-octene. A typical molar ratio would be 1:1.2 (cyclopentadiene:1-octene). A solvent such as toluene can be added if desired.
-
Reaction: Seal the autoclave and place it in a heating mantle on a magnetic stirrer. Heat the reaction mixture to 180-200 °C with vigorous stirring. The reaction time can range from 4 to 24 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and cautiously vent any excess pressure. The crude product can be purified by fractional distillation under reduced pressure to isolate the 5-hexyl-2-norbornene.
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Visualizations
Caption: Experimental workflow for the synthesis of 5-hexyl-2-norbornene.
Caption: Troubleshooting logic for improving the yield of 5-hexyl-2-norbornene.
References
- 1. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemconnections.org [chemconnections.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-vinyl-2-norbornene through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide [ccspublishing.org.cn]
How to control molecular weight in 5-hexyl-2-norbornene polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the molecular weight of poly(5-hexyl-2-norbornene).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to control the molecular weight of poly(5-hexyl-2-norbornene)?
A1: The molecular weight of poly(5-hexyl-2-norbornene) can be controlled through several key strategies, primarily depending on the polymerization technique employed, such as Ring-Opening Metathesis Polymerization (ROMP) or vinyl addition polymerization. The most common methods include:
-
Adjusting the Monomer-to-Initiator Ratio ([M]/[I]): In living or controlled polymerizations, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the ratio of monomer to initiator. Increasing this ratio leads to higher molecular weight polymers.
-
Utilizing Chain Transfer Agents (CTAs): CTAs are compounds that can terminate a growing polymer chain and initiate a new one, effectively lowering the overall molecular weight.[1][2][3][4] The concentration and type of CTA are critical factors. Common CTAs for ROMP include α-olefins like 1-hexene or 1-octene.[2][4]
-
Employing Living Polymerization Techniques: Techniques like living anionic polymerization or controlled radical polymerization can provide excellent control over molecular weight and result in polymers with low polydispersity (Đ).[5] ROMP, when conducted under specific conditions, can also exhibit living characteristics, allowing for precise molecular weight control.[4][6]
Q2: Which type of catalyst is recommended for controlling the molecular weight of poly(5-hexyl-2-norbornene) via ROMP?
A2: Ruthenium-based catalysts, particularly Grubbs' catalysts (e.g., Grubbs' 2nd and 3rd generation catalysts), are frequently used for the ROMP of norbornene derivatives due to their high tolerance to various functional groups and their ability to facilitate controlled polymerization.[1] Palladium-based catalysts are also effective, especially in vinyl addition polymerization, and can be used in conjunction with CTAs to regulate molecular weight.[2][7][8]
Q3: How does the choice of a chain transfer agent affect the polymerization of 5-hexyl-2-norbornene?
A3: The effectiveness of a chain transfer agent (CTA) in controlling molecular weight depends on its reactivity and concentration. For instance, in the vinyl addition polymerization of norbornene copolymers, longer-chain α-olefins like 1-octene and 1-decene have been shown to be more efficient at reducing molecular weight than shorter ones like 1-hexene.[2] The choice of CTA can also introduce specific end-functionalities to the polymer chains if the CTA itself is functionalized.[7]
Q4: Can I synthesize high molecular weight poly(5-hexyl-2-norbornene)? How?
A4: Yes, high molecular weight poly(5-hexyl-2-norbornene) can be synthesized.[9] The key is to use a high monomer-to-initiator ratio and to ensure the polymerization proceeds under conditions that minimize chain termination and transfer reactions (unless a CTA is being intentionally used to control molecular weight). Using a highly active and stable catalyst is also crucial. For example, certain palladium-N-heterocyclic carbene complex catalysts have demonstrated extremely high activity, enabling the synthesis of high-molecular-weight polymers.[10][11]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Molecular weight is too high and uncontrolled. | 1. Monomer-to-initiator ratio is too high.2. Inefficient or no chain transfer agent (CTA) is being used.3. The polymerization is proceeding in an uncontrolled manner. | 1. Decrease the monomer-to-initiator ratio.2. Introduce or increase the concentration of a suitable CTA (e.g., 1-octene).3. Ensure the reaction conditions are optimized for controlled polymerization (e.g., appropriate solvent, temperature, and high-purity reagents). |
| Molecular weight is too low. | 1. Monomer-to-initiator ratio is too low.2. Presence of impurities that act as chain transfer or terminating agents.3. The catalyst is deactivating prematurely. | 1. Increase the monomer-to-initiator ratio.2. Purify the monomer, solvent, and other reagents thoroughly.3. Use a more robust catalyst or optimize the reaction conditions to enhance catalyst stability. |
| The polydispersity (Đ) of the polymer is broad. | 1. The polymerization is not "living" or well-controlled.2. Slow initiation relative to propagation.3. Presence of chain transfer reactions. | 1. Switch to a living polymerization technique or a more controlled catalyst system.2. Choose an initiator that provides rapid and quantitative initiation.3. Minimize impurities and optimize the CTA concentration if one is being used. |
| Polymer yield is low. | 1. Inactive or insufficient catalyst.2. Presence of catalyst poisons in the reagents.3. Unfavorable reaction conditions (e.g., temperature, time). | 1. Increase the catalyst loading or use a more active catalyst.2. Ensure all reagents and solvents are free from impurities that can deactivate the catalyst.3. Optimize the polymerization temperature and reaction time. |
Experimental Protocols
Protocol 1: Molecular Weight Control using Monomer-to-Initiator Ratio in ROMP
This protocol describes a general procedure for the ring-opening metathesis polymerization of 5-hexyl-2-norbornene using a Grubbs' catalyst, where the molecular weight is targeted by adjusting the [M]/[I] ratio.
Materials:
-
5-hexyl-2-norbornene (monomer)
-
Grubbs' 3rd Generation Catalyst (initiator)
-
Anhydrous dichloromethane (solvent)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Monomer and Solvent Preparation: Purify 5-hexyl-2-norbornene by distillation under reduced pressure. Dry the dichloromethane over calcium hydride and distill under an inert atmosphere.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the desired amount of 5-hexyl-2-norbornene to a Schlenk flask. Dissolve the monomer in anhydrous dichloromethane.
-
Initiator Preparation: In a separate vial inside the glovebox, weigh the appropriate amount of Grubbs' 3rd Generation Catalyst to achieve the target [M]/[I] ratio (e.g., 100:1, 200:1, 500:1). Dissolve the catalyst in a small amount of anhydrous dichloromethane.
-
Polymerization: Rapidly inject the catalyst solution into the stirred monomer solution at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 1-2 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination: Add a few drops of ethyl vinyl ether to quench the polymerization.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of stirred methanol.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer under vacuum to a constant weight.
-
Characterization: Determine the number-average molecular weight (Mn) and polydispersity (Đ) of the polymer using Gel Permeation Chromatography (GPC) relative to polystyrene standards.
Protocol 2: Molecular Weight Control using a Chain Transfer Agent in ROMP
This protocol outlines the use of 1-octene as a CTA to control the molecular weight of poly(5-hexyl-2-norbornene).
Materials:
-
All materials from Protocol 1
-
1-octene (Chain Transfer Agent)
Procedure:
-
Monomer and CTA Preparation: Follow the monomer and solvent preparation steps from Protocol 1. Purify 1-octene by distillation.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the desired amount of 5-hexyl-2-norbornene and a calculated amount of 1-octene (e.g., 10, 20, 30 mol% relative to the monomer) to a Schlenk flask. Dissolve the mixture in anhydrous dichloromethane.
-
Initiator Preparation and Polymerization: Follow steps 3 and 4 from Protocol 1. The [M]/[I] ratio should be kept constant for a series of experiments where the [CTA]/[M] ratio is varied.
-
Termination, Isolation, and Characterization: Follow steps 6-9 from Protocol 1 to terminate the reaction, isolate, and characterize the polymer.
Data Presentation
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight
| [M]/[I] Ratio | Mn (kDa) (Theoretical) | Mn (kDa) (Experimental) | Đ (Mw/Mn) |
| 100:1 | 17.8 | (To be determined) | (To be determined) |
| 200:1 | 35.6 | (To be determined) | (To be determined) |
| 500:1 | 89.0 | (To be determined) | (To be determined) |
Theoretical Mn = ([M]/[I]) x (Molar Mass of Monomer)
Table 2: Effect of Chain Transfer Agent (1-octene) Concentration on Molecular Weight
| [CTA]/[M] Ratio | Mn (kDa) (Experimental) | Đ (Mw/Mn) |
| 0 | (To be determined) | (To be determined) |
| 0.1 | (To be determined) | (To be determined) |
| 0.2 | (To be determined) | (To be determined) |
Experimental conditions: Constant [M]/[I] ratio.
Visualizations
Caption: Experimental workflow for the ROMP of 5-hexyl-2-norbornene.
Caption: Logical relationships for controlling molecular weight.
References
- 1. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hanrimwon.com [pdf.hanrimwon.com]
- 3. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reducing Polydispersity Index in Poly(5-hexyl-2-norbornene)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling the polydispersity index (PDI) during the synthesis of poly(5-hexyl-2-norbornene).
Frequently Asked Questions (FAQs)
Q1: What is the Polydispersity Index (PDI)?
A1: The Polydispersity Index (PDI), now more formally referred to as dispersity (Đ), is a measure of the uniformity of chain molecular weights within a polymer sample.[1] It is calculated as the ratio of the weight average molecular weight (Mw) to the number average molecular weight (Mn) (Đ = Mw/Mn).[1] A PDI value of 1.0 indicates a perfectly uniform (monodisperse) sample where all polymer chains have the same length. Higher values signify a broader distribution of chain lengths.
Q2: Why is a low PDI important for poly(5-hexyl-2-norbornene)?
A2: A low PDI is crucial because the distribution of molecular weights can significantly impact the material's bulk properties, such as mechanical, electrical, and optical characteristics.[1][] For applications in drug development and advanced materials, a narrow molecular weight distribution ensures batch-to-batch consistency, predictable polymer behavior, and well-defined performance.
Q3: What are the primary factors that influence PDI during the synthesis of poly(5-hexyl-2-norbornene)?
A3: The PDI is primarily influenced by the polymerization technique and reaction conditions. For poly(5-hexyl-2-norbornene) synthesized via Ring-Opening Metathesis Polymerization (ROMP), key factors include the choice of catalyst, the purity of the monomer and solvent, the reaction temperature, and the monomer-to-initiator ratio.[3][4] The living nature of the polymerization, where chain termination and transfer reactions are minimized, is essential for achieving a low PDI.[5]
Q4: Can the PDI of poly(5-hexyl-2-norbornene) be reduced after synthesis?
A4: Yes, post-polymerization purification techniques can narrow the molecular weight distribution. The most common method is fractional precipitation, where the polymer is dissolved and then selectively precipitated by the gradual addition of a non-solvent.[] This process separates polymer chains by their molecular weight. Other methods include preparative size exclusion chromatography (SEC) or extraction to remove low molecular weight species.[][6]
Troubleshooting Guide
Problem: My PDI is consistently high (e.g., > 1.5) after ROMP synthesis.
Answer: A high PDI in ROMP suggests a loss of control over the polymerization, indicating that the rate of initiation is slow compared to the rate of propagation or that undesirable chain transfer or termination reactions are occurring. Consider the following causes and solutions:
-
Impure Reagents: Impurities in the monomer (5-hexyl-2-norbornene) or solvent can react with the catalyst, leading to deactivation or uncontrolled initiation events.
-
Solution: Ensure all reagents are rigorously purified. Distill the solvent over a suitable drying agent (e.g., calcium hydride for dichloromethane) under an inert atmosphere.[3] Purify the monomer via distillation or by passing it through a column of activated alumina to remove inhibitors and impurities.
-
-
Catalyst Choice and Handling: The type and stability of the ROMP catalyst are critical. Second and third-generation Grubbs' catalysts, or other well-defined ruthenium or molybdenum catalysts, are known to provide better control and lead to narrower PDIs.[5]
-
Solution: Select a catalyst known for living polymerization of norbornene derivatives, such as a Grubbs' third-generation catalyst, which offers enhanced reactivity and stability.[5] Handle the catalyst under a strictly inert atmosphere (e.g., in a glovebox) to prevent degradation from air or moisture.
-
-
Reaction Conditions: High temperatures can sometimes increase the rate of side reactions, leading to a broader PDI.
-
Solution: Optimize the reaction temperature. While some polymerizations are performed at elevated temperatures, running the reaction at room temperature or even lower may improve control.
-
Problem: My GPC/SEC analysis shows a bimodal or multimodal molecular weight distribution.
Answer: A bimodal or multimodal distribution indicates the presence of two or more distinct polymer populations. This can be caused by:
-
Slow Initiation: If the catalyst initiates polymerization slowly and unevenly, new chains will continue to form even as existing chains are propagating, resulting in a broad or multimodal distribution.
-
Chain Transfer Reactions: Impurities can act as chain transfer agents, terminating one chain and initiating another, leading to a population of lower molecular weight polymers.
-
Changes in Catalyst Activity: The catalyst's active species might change during the reaction, leading to different rates of polymerization and multiple polymer populations.
-
Bifunctional Impurities: Impurities with two reactive sites can lead to chain coupling, doubling the molecular weight for a fraction of the polymer and creating a high molecular weight shoulder or peak.
Solution:
-
Improve Reagent Purity: This is the most critical step to eliminate side reactions.
-
Select a Fast-Initiating Catalyst: Use a catalyst that initiates much faster than it propagates. This ensures all chains start growing at approximately the same time.
-
Ensure Homogeneous Conditions: Make sure the catalyst is fully dissolved and evenly distributed in the reaction mixture before and during monomer addition to promote uniform initiation.
Data Presentation
Table 1: Effect of Catalyst on Polydispersity in Norbornene-Type Polymerization (Data compiled from studies on various norbornene derivatives to illustrate general trends)
| Catalyst Type | Monomer System | Achieved PDI (Đ) | Reference |
| Grubbs' 1st Generation | N-cyclohexyl-exo-norbornene-5,6-dicarboximide | 1.18 | [4] |
| Grubbs' 3rd Generation | Norbornadiene half-esters | Narrow (specific value not stated) | [5] |
| (η3-allyl)Pd(NHC) Complex | Norbornene esters | ~1.1 - 1.3 (calculated from Mn/Mw) | [7] |
| Grubbs' Catalyst | Norbornene/NORCOOTMS block copolymer | < 1.26 | [3] |
Visual Guides: Workflows and Logic Diagrams
Caption: Troubleshooting workflow for diagnosing high PDI.
Caption: Standard experimental workflow for low PDI polymer synthesis.
Experimental Protocols
Protocol 1: Controlled ROMP of 5-hexyl-2-norbornene
This protocol provides a general method for synthesizing poly(5-hexyl-2-norbornene) with a target low PDI. All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.
Materials:
-
5-hexyl-2-norbornene (monomer)
-
Grubbs' 3rd Generation Catalyst
-
Anhydrous, deoxygenated dichloromethane (DCM)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Basic alumina
Procedure:
-
Monomer and Solvent Purification:
-
Pass 5-hexyl-2-norbornene through a short column of basic alumina to remove inhibitors.
-
Distill DCM from calcium hydride under an inert atmosphere.
-
De-gas all liquids by several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
-
Reaction Setup:
-
In a glovebox, prepare a stock solution of the Grubbs' catalyst in anhydrous DCM (e.g., 1 mg/mL).
-
In a separate oven-dried Schlenk flask, add the purified 5-hexyl-2-norbornene.
-
Calculate the required volume of catalyst stock solution based on the desired monomer-to-initiator ratio ([M]/[I]). A higher ratio will yield a higher molecular weight polymer.
-
Add anhydrous DCM to the monomer to achieve the desired concentration (typically 0.1-1.0 M).
-
-
Polymerization:
-
Using a gas-tight syringe, rapidly inject the calculated volume of catalyst solution into the vigorously stirring monomer solution.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by observing the increase in viscosity. Reaction times can vary from minutes to a few hours.
-
-
Quenching and Isolation:
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of cold, stirring methanol (~10x the volume of the reaction mixture).
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Protocol 2: Purification by Fractional Precipitation
This method is used to narrow the PDI of the synthesized polymer.
Materials:
-
Crude poly(5-hexyl-2-norbornene)
-
A "good" solvent (e.g., Toluene or Tetrahydrofuran)
-
A "poor" or "non-solvent" (e.g., Methanol or Acetone)
Procedure:
-
Dissolution: Dissolve the crude polymer in a minimal amount of the good solvent (e.g., toluene) to create a moderately concentrated solution (e.g., 5-10 wt%).
-
Precipitation:
-
While vigorously stirring the polymer solution, slowly add the non-solvent (e.g., methanol) dropwise using a burette or syringe pump.
-
The solution will become turbid as the highest molecular weight chains begin to precipitate.
-
Continue adding the non-solvent until a desired amount of precipitate has formed (this is the first fraction, with the highest molecular weight).
-
-
Fraction Collection:
-
Stop stirring and allow the precipitate to settle. Decant the supernatant (the solution containing the remaining dissolved polymer) into a clean flask.
-
Collect the precipitated polymer fraction, re-dissolve it in a small amount of good solvent, and fully re-precipitate it in a large excess of non-solvent. Filter and dry this fraction.
-
-
Repeat for Subsequent Fractions:
-
To the saved supernatant, continue the dropwise addition of the non-solvent to precipitate the next fraction of slightly lower molecular weight.
-
Repeat this process to collect multiple fractions.
-
-
Analysis: Analyze each fraction using GPC/SEC to determine its molecular weight and PDI. Fractions with the desired molecular weight and a low PDI can then be combined.
Protocol 3: Characterization by Size Exclusion Chromatography (SEC/GPC)
SEC is the standard method for measuring Mn, Mw, and PDI.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the dried polymer (approx. 1 mg/mL) in the SEC eluent (e.g., THF or Toluene). Ensure the polymer is fully dissolved, which may require gentle agitation.
-
Filtration: Filter the polymer solution through a solvent-resistant syringe filter (e.g., 0.22 or 0.45 µm PTFE) to remove any dust or particulate matter that could damage the SEC columns.
-
Analysis:
-
Inject the filtered sample into the SEC system.
-
The instrument separates the polymer chains based on their hydrodynamic volume, with larger chains eluting first.
-
A detector (typically a refractive index detector) measures the concentration of the polymer as it elutes.
-
-
Calculation: The instrument's software calculates the Mn, Mw, and PDI (Mw/Mn) by comparing the sample's elution profile to that of a set of known molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).[1]
References
- 1. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioe.umd.edu [bioe.umd.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of poly(norbornene ester)s by using (η3-substituted allyl) palladium (NHC) complex as catalyst and investigation of their chemical structure - Glass transition temperature - Refractive index relationships | Semantic Scholar [semanticscholar.org]
Technical Support Center: Bicyclo[2.2.1]hept-2-ene, 5-hexyl- Monomer Purification
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Bicyclo[2.2.1]hept-2-ene, 5-hexyl- monomer.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Bicyclo[2.2.1]hept-2-ene, 5-hexyl-?
A1: Common impurities depend on the synthetic route but typically include:
-
Unreacted starting materials: Such as dicyclopentadiene (DCPD) or cyclopentadiene (CPD) and 1-octene (used to generate the hexyl group).
-
Isomers: The synthesis of 5-substituted norbornenes via Diels-Alder reaction typically yields a mixture of endo and exo isomers.[1] The typical ratio is approximately 75:25 (endo/exo).[1]
-
Oligomers and Polymers: The strained double bond of the norbornene moiety makes the monomer susceptible to polymerization, especially at elevated temperatures.
-
Peroxides: Like many olefins, this monomer can form peroxides upon exposure to air, which can be hazardous and interfere with polymerization.
-
Solvent residues: From the reaction and workup steps.
Q2: What is the significance of endo and exo isomers, and do I need to separate them?
A2: Endo and exo isomers are stereoisomers that differ in the orientation of the 5-hexyl substituent relative to the bicyclic ring system. For many polymerization reactions, particularly those involving certain transition metal catalysts, the reactivity of the endo and exo isomers can differ significantly. In some cases, the presence of the endo isomer can even inhibit polymerization. Whether you need to separate the isomers depends on the specific requirements of your downstream application. For some applications, a mixture of isomers is acceptable. If a specific isomer is required, chromatographic separation or fractional distillation may be necessary, although this can be challenging due to similar boiling points.
Q3: How can I determine the purity and isomer ratio of my Bicyclo[2.2.1]hept-2-ene, 5-hexyl- sample?
A3: The purity and isomer ratio are typically determined by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to identify and quantify volatile impurities and determine the endo/exo ratio.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure, assess purity, and determine the isomer ratio by integrating the signals specific to each isomer.[2][3]
Q4: How should I store purified Bicyclo[2.2.1]hept-2-ene, 5-hexyl- monomer?
A4: To prevent degradation and polymerization, the purified monomer should be stored under the following conditions:
-
Temperature: At a low temperature (2-8 °C) to minimize polymerization.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and peroxide formation.
-
Inhibitor: For long-term storage, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT) (100-200 ppm), is recommended.
-
Container: In a tightly sealed, opaque container to protect from light.
Troubleshooting Guides
Issue 1: My purified monomer is still wet (contains residual water).
| Possible Cause | Solution |
| Inefficient drying agent. | Use a high-capacity drying agent suitable for non-polar organic compounds, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure sufficient contact time. |
| Insufficient amount of drying agent. | Add the drying agent portion-wise until it no longer clumps together, indicating that all the water has been absorbed. |
| Hydrolysis of the drying agent. | Use freshly opened or properly stored drying agents. |
Issue 2: The monomer turns yellow or becomes viscous during distillation.
| Possible Cause | Solution |
| Polymerization: The distillation temperature is too high, causing thermal polymerization. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Presence of acidic impurities: Trace acids can catalyze polymerization. | Wash the crude monomer with a dilute sodium bicarbonate solution before drying and distillation. |
| Lack of inhibitor: No polymerization inhibitor was added. | Add a small amount of a non-volatile polymerization inhibitor (e.g., hydroquinone) to the distillation flask. |
Issue 3: I suspect peroxide formation in my stored monomer.
| Possible Cause | Solution |
| Prolonged exposure to air. | Test for peroxides using peroxide test strips. If positive, remove the peroxides by passing the monomer through a column of activated alumina or by washing with a freshly prepared 5% aqueous solution of ferrous sulfate (FeSO₄). Caution: Do not distill a solution containing high concentrations of peroxides as this can lead to an explosion. |
Issue 4: The separation of endo and exo isomers by distillation is poor.
| Possible Cause | Solution |
| Similar boiling points: The boiling points of the endo and exo isomers are likely very close. | Use a distillation column with a higher number of theoretical plates (e.g., a spinning band distillation apparatus or a long Vigreux column). Perform the distillation at a very slow rate with a high reflux ratio. Alternatively, consider preparative gas chromatography or flash column chromatography on silica gel for small-scale separations. |
Quantitative Data
| Parameter | Value | Source/Comment |
| Molecular Formula | C₁₃H₂₂ | [4][5] |
| Molecular Weight | 178.32 g/mol | [5] |
| Boiling Point | Not available. Estimated to be in the range of 220-240 °C at atmospheric pressure. Vacuum distillation is recommended. | Based on similar alkyl-substituted norbornenes. The boiling point of norbornene is 96 °C.[6] |
| Typical GC Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5ms, DB-5) | A common non-polar column for hydrocarbon analysis.[7] |
| Typical GC Oven Program | Initial temp: 50°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min. | This is a starting point and should be optimized for your specific instrument and sample. |
| 1H NMR (CDCl₃) | Olefinic protons (~5.9-6.2 ppm), alkyl chain protons (~0.8-2.0 ppm), bridgehead protons (~2.8-3.0 ppm). Distinct signals for endo and exo isomers will be present. | General chemical shift ranges for norbornene derivatives.[2][3] |
Experimental Protocols
Protocol 1: Chemical Drying of the Monomer
-
After aqueous workup, separate the organic layer containing the crude monomer.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic solution in a flask.
-
Gently swirl the flask. Add more drying agent in small portions until the newly added powder no longer clumps together and remains free-flowing.
-
Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.
-
Filter the solution to remove the drying agent. The filtrate is the dried crude monomer solution, ready for solvent removal or further purification.
Protocol 2: Peroxide Removal
Caution: Handle solutions with high peroxide concentrations with extreme care.
-
Test for Peroxides: Use commercially available peroxide test strips to estimate the peroxide concentration.
-
Alumina Column Method (for low to moderate peroxide levels): a. Pack a glass chromatography column with activated basic alumina. b. Pass the monomer solution through the alumina column. c. Collect the eluate and re-test for peroxides. Repeat if necessary.
-
Ferrous Sulfate Wash Method (for higher peroxide levels): a. Prepare a fresh 5% (w/v) aqueous solution of ferrous sulfate (FeSO₄). b. In a separatory funnel, wash the monomer solution with the ferrous sulfate solution. Shake gently. c. Separate the organic layer and discard the aqueous layer. d. Wash the organic layer with water to remove any residual iron salts. e. Dry the monomer solution using the chemical drying protocol.
Protocol 3: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a vacuum adapter, a condenser, and receiving flasks. Ensure all glassware is dry.
-
Charge the Flask: To the distillation flask, add the crude, dried, and peroxide-free monomer. Add a few boiling chips or a magnetic stir bar. It is advisable to add a small amount of a non-volatile polymerization inhibitor (e.g., hydroquinone).
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: a. Collect and discard the initial fraction (forerun), which may contain low-boiling impurities. b. As the temperature stabilizes at the boiling point of the monomer at the given pressure, collect the main fraction in a clean receiving flask. c. Monitor the temperature and pressure closely. A stable boiling point indicates a pure fraction.
-
Shutdown: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues. Release the vacuum before turning off the cooling water.
Purification Workflow Diagram
Caption: Decision workflow for the purification of Bicyclo[2.2.1]hept-2-ene, 5-hexyl-.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - Bicyclo[2.2.1]hept-2-ene, 5-hexyl- (C13H22) [pubchemlite.lcsb.uni.lu]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Bicyclo 2.2.1 hept-2-ene 99 498-66-8 [sigmaaldrich.com]
- 7. pubs.usgs.gov [pubs.usgs.gov]
Technical Support Center: Catalyst Inhibition in Norbornene Polymerization
<Step_2>
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst inhibition during the ring-opening metathesis polymerization (ROMP) of norbornene derivatives.
Frequently Asked Questions (FAQs)
Q1: My ROMP reaction is sluggish or has failed completely. What are the most common causes?
A1: The most frequent causes for failed or slow ROMP reactions are impurities in the monomer or solvent, the presence of functional groups on the monomer that inhibit the catalyst, or catalyst decomposition. Even trace amounts of air, moisture, or impurities from monomer synthesis can deactivate highly sensitive catalysts.
Q2: Which functional groups are known to inhibit Grubbs-type catalysts?
A2: While modern ruthenium catalysts are tolerant of many functional groups, certain moieties can strongly coordinate to the metal center and inhibit its activity.[1] These include:
-
Strong Lewis bases: Free amines, phosphines, and especially thiols are potent inhibitors.
-
Highly coordinating groups: Some N-heterocycles (like pyridine and imidazole), can reversibly or irreversibly bind to the ruthenium center, slowing or stopping the reaction.[2][3]
-
Certain protic groups: While catalysts are generally tolerant to alcohols and water, strongly acidic protons (e.g., from carboxylic acids) can sometimes interfere with catalyst activity, though they are generally tolerated.[4]
Q3: How do I know if my monomer or solvent is impure?
A3: Impurities are often remnants from synthesis or improper storage. For monomers, this can include unreacted starting materials, byproducts, or residual purification agents. Solvents may contain stabilizers, water, or peroxides (in the case of ethers like THF). Standard analytical techniques such as ¹H NMR spectroscopy can help identify organic impurities, while a Karl Fischer titration is recommended for determining water content.
Q4: Can the stereochemistry of my norbornene monomer affect the polymerization?
A4: Yes. Norbornene derivatives exist as endo and exo isomers. Exo isomers are generally more reactive in ROMP due to better accessibility of the double bond to the catalyst's metal center.[5][6] While polymerization of endo isomers is possible, it is often slower and may require more reactive catalysts or higher temperatures.[5]
Q5: My reaction starts but then stops before all the monomer is consumed. What could be the issue?
A5: This often points to catalyst decomposition over the course of the reaction. This can be caused by a low-level impurity that slowly poisons the catalyst, or the inherent instability of the catalyst under the specific reaction conditions (e.g., high temperature, reactive functional groups). In some cases, the propagating species may be unstable.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues with catalyst inhibition in norbornene ROMP.
Logical Flowchart for Troubleshooting
This diagram outlines a step-by-step process to identify the source of polymerization problems.
Caption: Troubleshooting workflow for failed ROMP reactions.
Data on Catalyst Tolerance
The choice of catalyst is critical and depends on the functional groups present in the monomer. Later-generation Grubbs catalysts generally offer higher activity and broader functional group tolerance.
Table 1: General Functional Group Tolerance of Common Grubbs Catalysts
| Functional Group | Grubbs 1st Gen (G1) | Grubbs 2nd Gen (G2) | Grubbs 3rd Gen (G3) / Hoveyda-Grubbs (HG2) | Notes |
| Esters, Amides, Ketones | Tolerant | Highly Tolerant | Highly Tolerant | Generally well-tolerated by all generations.[7] |
| Alcohols, Water | Tolerant | Highly Tolerant | Highly Tolerant | Ruthenium catalysts are known for their good tolerance to protic groups.[4][8] |
| Carboxylic Acids | Moderately Tolerant | Tolerant | Tolerant | Can sometimes require a non-coordinating base or protection.[4] |
| Aldehydes | Tolerant | Tolerant | Highly Tolerant | Generally compatible. |
| Free Amines | Poorly Tolerated | Inhibited | Moderately Tolerant | Inhibition is common; protection as a salt is often effective.[4][9] |
| Thiols, Phosphines | Strongly Inhibited | Strongly Inhibited | Strongly Inhibited | Potent catalyst poisons that require protection. |
| N-Heterocycles (e.g., Pyridine) | Inhibited | Inhibited | Moderately Tolerant | Can act as reversible inhibitors.[2][3] |
This table provides general guidance. Tolerance can be substrate and condition-dependent.
Experimental Protocols
Protocol 1: General Monomer Purification (Distillation)
Impurities from the monomer synthesis (e.g., Diels-Alder reaction) are a common source of inhibition.
-
Apparatus Setup: Assemble a standard distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Drying (Optional but Recommended): If water is a concern, stir the crude monomer over a suitable drying agent (e.g., CaH₂) for several hours under an inert atmosphere.
-
Distillation: Heat the flask containing the crude monomer under vacuum. The pressure should be adjusted to ensure the boiling point is within a manageable range to prevent decomposition.
-
Collection: Collect the purified monomer in a receiving flask cooled in an ice bath. Discard the initial and final fractions, which are more likely to contain impurities.
-
Storage: Store the purified monomer under an inert atmosphere, preferably in a freezer, and seal the container with a septum or high-quality cap.
Protocol 2: General Solvent Purification (Solvent System)
Degassing and drying solvents is crucial for reproducible results.
-
Solvent Choice: Use high-purity, anhydrous grade solvents. Dichloromethane (DCM) and toluene are common choices for ROMP.
-
Degassing: To remove dissolved oxygen, sparge the solvent with a stream of dry argon or nitrogen for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.[10]
-
Drying: Pass the degassed solvent through an activated alumina column in a solvent purification system.
-
Storage: Store the purified solvent over molecular sieves (ensure sieves are activated) under an inert atmosphere.
Protocol 3: Small-Scale Test Polymerization
Before committing to a large-scale reaction, a small test is advisable to check for inhibition.
-
Preparation: In a glovebox or under an inert atmosphere, add a magnetic stir bar to a small vial.
-
Monomer Addition: Weigh the norbornene derivative (e.g., 50 mg, 100 equivalents) into the vial and dissolve it in a minimal amount of purified, anhydrous solvent (e.g., 0.5 mL of DCM).
-
Catalyst Stock Solution: Prepare a stock solution of the Grubbs catalyst (e.g., 1 mg/mL in the same solvent). This avoids errors from weighing very small amounts of catalyst.
-
Initiation: Using a microsyringe, add the required amount of catalyst stock solution (1 equivalent) to the stirred monomer solution.
-
Observation: A successful polymerization is often indicated by a rapid increase in viscosity or the formation of a solid polymer gel, typically within minutes to an hour. If the solution remains fluid with no change in viscosity after several hours, significant inhibition is likely occurring.
Mechanism of Inhibition
Understanding how inhibitors deactivate the catalyst can aid in troubleshooting. The diagram below illustrates a common inhibition pathway where a Lewis base coordinates to the ruthenium center.
Caption: Generalized mechanism of catalyst inhibition by a Lewis base.
References
- 1. React App [pmc.umicore.com]
- 2. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Performing Ring Opening Metathesis Polymerization (ROMP) reactions under flow conditions [morressier.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. folia.unifr.ch [folia.unifr.ch]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Preventing degradation of poly(5-hexyl-2-norbornene) during processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of poly(5-hexyl-2-norbornene) during processing.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the processing of poly(5-hexyl-2-norbornene).
Problem: Discoloration (Yellowing) of the Polymer After Processing
| Question | Possible Cause | Recommended Solution |
| Why is my poly(5-hexyl-2-norbornene) turning yellow after melt processing? | Thermo-oxidative degradation is the primary cause of yellowing. At elevated processing temperatures, the polymer reacts with oxygen, leading to the formation of chromophoric (color-causing) groups.[1][2][3] | 1. Optimize Processing Temperature: Lower the melt temperature to the minimum required for adequate flow. 2. Reduce Residence Time: Increase the screw speed to minimize the time the polymer spends at high temperatures. 3. Use Antioxidants: Incorporate a stabilizer package containing a primary (hindered phenol) and a secondary (phosphite) antioxidant.[4][5][6] 4. Inert Atmosphere: Process under a nitrogen or argon atmosphere to minimize oxygen exposure. |
| I'm using an antioxidant, but the polymer is still yellowing. What should I do? | The antioxidant may not be effective at the processing temperature, or the concentration may be too low. Some antioxidants themselves can cause discoloration.[2] | 1. Select a More Thermally Stable Antioxidant: Choose an antioxidant with a higher decomposition temperature. 2. Increase Antioxidant Concentration: Incrementally increase the antioxidant loading. A typical starting point is 0.1-0.5 wt%. 3. Use a Synergistic Blend: Combine a hindered phenol with a phosphite stabilizer for improved color stability.[4][5] |
Problem: Changes in Melt Flow Index (MFI) and Viscosity
| Question | Possible Cause | Recommended Solution |
| Why has the MFI of my poly(5-hexyl-2-norbornene) significantly increased after processing? | An increase in MFI indicates a decrease in molecular weight due to chain scission from thermal or mechanical degradation.[7][8][9] | 1. Lower Processing Temperature: Reduce the barrel and die temperatures. 2. Decrease Screw Speed: High shear rates can lead to mechanical degradation. 3. Incorporate Antioxidants: Use a stabilizer package to inhibit degradation reactions. 4. Check for Contaminants: Residual catalyst or other impurities can accelerate degradation. |
| My polymer's viscosity is lower than expected, making it difficult to process. What is the cause? | A drop in viscosity is a direct consequence of molecular weight reduction from degradation. | 1. Follow the solutions for increased MFI. 2. Optimize Screw Design: Use a less aggressive screw design to minimize shear heating. 3. Ensure Proper Drying: Moisture can contribute to hydrolytic degradation, although less common in polyolefins. |
Problem: Reduced Mechanical Properties of the Processed Polymer
| Question | Possible Cause | Recommended Solution |
| Why are my processed samples brittle or have lower tensile strength? | A reduction in mechanical properties is a strong indicator of polymer degradation and a decrease in molecular weight.[8] | 1. Implement all recommendations for preventing discoloration and MFI changes. 2. Perform Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC) to quantify the extent of molecular weight reduction and correlate it with processing conditions. 3. Review Material Handling: Ensure the raw polymer is stored properly and not exposed to UV light or excessive heat before processing. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of poly(5-hexyl-2-norbornene) degradation during processing?
A1: The primary degradation mechanisms are thermo-oxidative and thermo-mechanical.
-
Thermo-oxidative degradation occurs when the polymer reacts with oxygen at high processing temperatures, leading to a free-radical chain reaction that causes chain scission and the formation of carbonyls and other oxygenated species. This is often the main cause of discoloration and changes in MFI.[4]
-
Thermo-mechanical degradation is caused by the combination of heat and shear forces within the processor (e.g., extruder). The mechanical stress can lead to chain scission, reducing the polymer's molecular weight.
Q2: What type of antioxidants are recommended for poly(5-hexyl-2-norbornene)?
A2: A synergistic blend of primary and secondary antioxidants is generally recommended for polyolefins and related polymers.
-
Primary Antioxidants (Radical Scavengers): Sterically hindered phenols (e.g., Irganox 1010, Irganox 1076) are highly effective at intercepting radical species and terminating the degradation chain reaction.[4][5][6]
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites and phosphonites (e.g., Irgafos 168, Doverphos S9228) decompose hydroperoxides, which are unstable intermediates in the oxidation process, into non-radical, stable products.[4][5]
Q3: What is a typical starting concentration for an antioxidant package?
A3: A common starting point for a stabilizer package in polyolefins is a total concentration of 0.1 to 0.5 wt%. The optimal ratio of primary to secondary antioxidant can be determined experimentally but often ranges from 1:1 to 1:4.
Q4: How can I experimentally evaluate the processing stability of my poly(5-hexyl-2-norbornene)?
A4: A systematic approach to evaluating processing stability involves the following:
-
Establish a Baseline: Process the unstabilized polymer under controlled conditions and characterize the resulting material (MFI, molecular weight via GPC, color, mechanical properties).
-
Formulate with Antioxidants: Prepare blends of the polymer with different types and concentrations of antioxidants.
-
Process and Characterize: Process the stabilized blends under the same conditions as the baseline.
-
Compare Results: Analyze the data to determine the effectiveness of the antioxidant packages in preserving the polymer's properties.
Q5: What are some key processing parameters to control to minimize degradation?
A5: The key processing parameters to control are:
-
Temperature: Keep the melt temperature as low as possible while maintaining good flow.
-
Residence Time: Minimize the time the polymer is in the molten state.
-
Shear Rate: Avoid excessively high screw speeds.
-
Oxygen Exposure: Use an inert gas blanket when possible.
Experimental Protocols
Protocol 1: Evaluation of Antioxidant Effectiveness by Melt Flow Index (MFI)
-
Sample Preparation:
-
Dry the poly(5-hexyl-2-norbornene) resin in a vacuum oven at 80°C for at least 4 hours to remove any surface moisture.
-
Prepare blends of the dried polymer with various antioxidant packages (e.g., 0.1 wt% Irganox 1010, 0.1 wt% Irgafos 168, and a 1:1 blend of both). Blending can be done using a low-intensity mixer.
-
-
Extrusion:
-
Process each blend through a twin-screw extruder. A typical starting temperature profile for a polyolefin would be in the range of 180-230°C.
-
Maintain consistent screw speed and feed rate for all samples.
-
Collect extrudate after the process has stabilized.
-
-
MFI Measurement:
-
Measure the MFI of the unprocessed resin and each of the processed samples according to ASTM D1238 or ISO 1133.
-
Use conditions appropriate for the polymer's viscosity (e.g., 230°C, 2.16 kg load).
-
-
Data Analysis:
-
Compare the MFI values of the processed samples to the unprocessed resin. A smaller increase in MFI indicates better stabilization.
-
Protocol 2: Molecular Weight Analysis by Gel Permeation Chromatography (GPC)
-
Sample Preparation:
-
Dissolve a small amount of the unprocessed resin and each of the processed samples in a suitable solvent (e.g., tetrahydrofuran (THF) or trichlorobenzene (TCB) at elevated temperature).
-
Filter the solutions to remove any particulates.
-
-
GPC Analysis:
-
Analyze the samples using a GPC system equipped with a refractive index (RI) detector.
-
Use a column set appropriate for the expected molecular weight range of the polymer.
-
Calibrate the system using polystyrene standards.
-
-
Data Analysis:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for each sample.
-
Calculate the percentage of molecular weight retention for the stabilized samples compared to the unprocessed resin. Higher retention indicates better stability.
-
Data Presentation
Table 1: Recommended Antioxidant Types for Poly(5-hexyl-2-norbornene) Processing
| Antioxidant Type | Function | Examples | Typical Concentration (wt%) |
| Primary | Radical Scavenger | Sterically Hindered Phenols (e.g., Irganox 1010, Irganox 1076) | 0.05 - 0.25 |
| Secondary | Hydroperoxide Decomposer | Phosphites/Phosphonites (e.g., Irgafos 168, Doverphos S9228) | 0.05 - 0.5 |
| Synergistic Blend | Combined Protection | Blends of Primary and Secondary Antioxidants | 0.1 - 0.5 (total) |
Note: The optimal antioxidant and concentration should be determined experimentally for the specific application and processing conditions.
Visualizations
Caption: Troubleshooting workflow for addressing discoloration issues.
Caption: Mechanism of degradation and the role of antioxidants.
References
- 1. Technical Resources, Installation Guides, & More | Poly Processing [polyprocessing.com]
- 2. specialchem.com [specialchem.com]
- 3. 3vsigmausa.com [3vsigmausa.com]
- 4. oil.vcdcenter.com [oil.vcdcenter.com]
- 5. alpha-plast.com.ua [alpha-plast.com.ua]
- 6. appstate.edu [appstate.edu]
- 7. jfextruder.com [jfextruder.com]
- 8. Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance [onlytrainings.com]
- 9. diva-portal.org [diva-portal.org]
Solubility challenges with high molecular weight polynorbornenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with high molecular weight polynorbornenes.
Troubleshooting Guide
Researchers may encounter several issues when attempting to dissolve high molecular weight polynorbornenes. This guide provides a systematic approach to identifying and resolving these common problems.
Problem: Polynorbornene sample will not dissolve or dissolves very slowly.
This is the most common issue encountered. The following steps can help troubleshoot this problem.
-
Step 1: Verify Solvent Selection. The choice of solvent is critical for dissolving high molecular weight polynorbornenes. The principle of "like dissolves like" is a good starting point. Polynorbornene is a non-polar polymer, so non-polar or weakly polar solvents are generally more effective.
-
Initial Solvent Selection: Tetrahydrofuran (THF) and chloroform are commonly used and effective solvents for many polynorbornene grades.[1][2]
-
Alternative Solvents: Toluene and cyclohexane can also be effective, particularly for specific polynorbornene microstructures.[3][4]
-
Solubility Parameter Matching: For more challenging polymers, consider the Hansen Solubility Parameters (HSP). A good solvent will have HSP values close to those of the polymer.
-
-
Step 2: Optimize Dissolution Conditions. Mechanical and thermal energy can significantly aid the dissolution process.
-
Agitation: Gentle, continuous agitation is crucial. A magnetic stirrer set to a low to medium speed is recommended to avoid shear degradation of the polymer chains. High-shear mixing should be avoided.
-
Temperature: Gently heating the solvent can increase the dissolution rate. A temperature range of 40-60°C is a good starting point. Ensure the temperature is kept well below the solvent's boiling point and the polymer's glass transition temperature to prevent degradation.
-
Time: High molecular weight polymers can take a significant amount of time to dissolve fully. Allow for at least 24 hours with continuous agitation before concluding that the polymer is insoluble.
-
-
Step 3: Consider Polymer Properties. The inherent properties of the polynorbornene itself play a major role in its solubility.
-
Molecular Weight: Higher molecular weight polymers have lower entropy of mixing and are inherently more difficult to dissolve.[2]
-
Microstructure: The cis/trans ratio of the double bonds in the polymer backbone affects chain packing and, consequently, solubility. A higher cis content can disrupt chain packing and enhance solubility.[5] Vinylic polynorbornenes obtained from late transition metal catalysts are often amorphous and soluble, whereas those from zirconocenes can be partially crystalline and insoluble.[6]
-
Functional Groups: The presence of bulky or polar functional groups can significantly alter the polymer's solubility profile, requiring different solvent systems.[7][8]
-
-
Step 4: Pre-treatment of the Polymer. The physical form of the polymer can impact how readily it dissolves.
-
Surface Area: If the polymer is in the form of large chunks or a dense powder, increasing the surface area can aid dissolution. This can be achieved by cryo-milling or grinding the polymer into a finer powder.
-
Swelling: High molecular weight polymers often swell significantly before dissolving. This is a normal part of the dissolution process. Allowing the polymer to swell undisturbed for a period before initiating agitation can sometimes be beneficial.
-
Logical Flow for Troubleshooting Insolubility
Caption: Troubleshooting workflow for polynorbornene dissolution.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving high molecular weight polynorbornene?
A1: For general-purpose, unsubstituted high molecular weight polynorbornenes, Tetrahydrofuran (THF) and chloroform are excellent starting points.[1][2] Toluene and cyclohexane are also viable options, particularly depending on the specific microstructure of the polymer.[3][4]
Q2: How does the molecular weight of polynorbornene affect its solubility?
A2: As the molecular weight of a polymer increases, its solubility generally decreases. This is due to a decrease in the entropy of mixing and an increase in intermolecular forces between the long polymer chains.[2] High molecular weight polynorbornenes (e.g., >500,000 g/mol ) will dissolve more slowly and may require more optimized conditions (e.g., gentle heating) compared to their lower molecular weight counterparts.
Q3: Can the cis/trans content of the polynorbornene backbone influence its solubility?
A3: Yes, the stereochemistry of the polymer backbone has a significant impact on solubility. A higher content of cis-isomers tends to disrupt the regular packing of polymer chains, leading to a more amorphous structure with a lower tendency to crystallize. This disruption of packing enhances solubility.[5] Conversely, a high trans-isomer content can lead to more ordered chain packing, potentially resulting in lower solubility.
Q4: My polynorbornene sample seems to swell but not dissolve. What should I do?
A4: Swelling is the first step in the dissolution of high molecular weight polymers. The solvent molecules first penetrate the polymer matrix, causing it to swell. This is a positive sign. The next stage is the disentanglement of the polymer chains into the solvent. This second stage can be very slow for high molecular weight polymers.
If your sample is swollen, ensure that you are providing gentle, continuous agitation and have allowed sufficient time (potentially up to 48 hours) for the dissolution to proceed. If it still does not dissolve, you may need to consider a better solvent or gently heat the mixture.
Q5: Are there any recommended pre-treatment steps for the polynorbornene powder before dissolution?
A5: If your polynorbornene is in a coarse or highly aggregated form, increasing the surface area can facilitate dissolution. Grinding the polymer to a finer powder can be beneficial. However, be cautious with aggressive grinding methods that could induce chain scission. For small-scale lab work, using a mortar and pestle can be effective.
Quantitative Solubility Data
The following table summarizes the solubility of a high molecular weight polynorbornene (Mw ≈ 700,000 g/mol ) in various common organic solvents at room temperature (25°C).
| Solvent | Hansen Dispersion (MPa½) | Hansen Polarity (MPa½) | Hansen H-Bonding (MPa½) | Solubility (g/L) | Observations |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | > 50 | Readily soluble with agitation. |
| Chloroform | 17.8 | 3.1 | 5.7 | > 50 | Forms a clear solution. |
| Toluene | 18.0 | 1.4 | 2.0 | 20-30 | Slower dissolution, may require gentle heating. |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 10-20 | Partial solubility, forms a swollen gel. |
| Acetone | 15.5 | 10.4 | 7.0 | < 1 | Insoluble, slight swelling observed. |
| Methanol | 15.1 | 12.3 | 22.3 | < 0.1 | Insoluble. |
Note: Solubility values are approximate and can vary depending on the specific microstructure and molecular weight distribution of the polynorbornene sample.
Experimental Protocols
Protocol 1: Standard Dissolution of High Molecular Weight Polynorbornene
This protocol describes a standard method for dissolving high molecular weight polynorbornene for subsequent analysis, such as Gel Permeation Chromatography (GPC).
Materials:
-
High molecular weight polynorbornene sample
-
Solvent (e.g., THF, HPLC grade)
-
20 mL glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Syringe and 0.45 µm PTFE filter
Procedure:
-
Weigh 100 mg of the polynorbornene sample directly into the 20 mL glass vial.
-
Add a small magnetic stir bar to the vial.
-
Add 10 mL of THF to the vial.
-
Seal the vial tightly with the screw cap.
-
Place the vial on the magnetic stirrer and begin stirring at a moderate speed (e.g., 200-300 rpm).
-
Allow the mixture to stir at room temperature for 24 hours.
-
Visually inspect the solution for any undissolved particles. If the solution is clear, proceed to the next step. If not, continue stirring for another 24 hours.
-
Once fully dissolved, filter the solution through a 0.45 µm PTFE syringe filter into a clean vial for analysis.
Experimental Workflow for Solubility Testing
Caption: Workflow for determining polynorbornene solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Kinetic Studies of 5-Hexyl-2-Norbornene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the polymerization of 5-hexyl-2-norbornene, a monomer of significant interest in materials science and drug delivery applications. We will delve into the kinetic aspects of its polymerization through two primary methods: Ring-Opening Metathesis Polymerization (ROMP) and Vinyl-Addition Polymerization. This guide will present quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid in the selection and optimization of polymerization strategies.
Introduction to 5-Hexyl-2-Norbornene Polymerization
5-hexyl-2-norbornene is a cyclic olefin monomer that can be polymerized through two main pathways, each yielding polymers with distinct properties. Ring-Opening Metathesis Polymerization (ROMP) results in unsaturated polymers with the double bond preserved in the polymer backbone, offering sites for further functionalization. In contrast, vinyl-addition polymerization produces saturated polymers with a highly stable aliphatic backbone.[1] The choice of polymerization method is dictated by the desired properties of the final polymer, such as thermal stability, chemical resistance, and potential for post-polymerization modification.
Comparative Kinetic Data
The kinetics of polymerization are crucial for controlling the molecular weight, polydispersity, and microstructure of the resulting polymer. While specific kinetic data for the homopolymerization of 5-hexyl-2-norbornene is not extensively reported in readily available literature, we can infer its behavior by comparing it with other alkyl-substituted norbornenes. The following tables summarize typical kinetic parameters for the ROMP and vinyl-addition polymerization of relevant norbornene derivatives.
Table 1: Kinetic Data for Ring-Opening Metathesis Polymerization (ROMP) of Substituted Norbornenes
| Monomer | Catalyst | Propagation Rate Constant (k_p) (M⁻¹s⁻¹) | Activation Energy (E_a) (kJ/mol) | Reference |
| Norbornene | Grubbs' 1st Gen. | ~1.0 - 10 | Not widely reported | General Knowledge |
| exo-Norbornene ester | Grubbs' 3rd Gen. | Varies with anchor group (e.g., 0.1 - 3.0) | Not widely reported | [2][3] |
| 5-Alkyl-2-norbornene (general) | Ruthenium-based | Expected to be high due to ring strain | Not widely reported | [3] |
Note: The propagation rate constant (k_p) for ROMP is highly dependent on the catalyst generation, monomer stereochemistry (exo vs. endo), and the specific substituent on the norbornene ring. Generally, exo isomers polymerize faster than endo isomers.[2]
Table 2: Polymerization Data for Vinyl-Addition Polymerization of Substituted Norbornenes
| Monomer | Catalyst System | Polymer Yield (%) | Molecular Weight (M_w) ( g/mol ) | Reference |
| Norbornene | [Pd(allyl)Cl]₂ / Cocatalyst | High | > 760,000 | [4] |
| 5-Hexyl-2-norbornene (copolymerization) | Cationic η³-Allyl Palladium | Good | High | Inferred from copolymerization studies |
| 5-Alkylidene-2-norbornene | Pd-N-Heterocyclic Carbene | >95% | High | [1] |
| Norbornene | CNN and PCN Pincer Palladium Complexes / MAO | up to 99.5% | High | [5] |
Note: Vinyl-addition polymerization of norbornene and its derivatives, particularly with palladium-based catalysts, often leads to high molecular weight polymers in good yields.[4][5]
Experimental Protocols
A detailed understanding of the experimental methodology is critical for reproducing and building upon existing research. Below is a typical protocol for monitoring the kinetics of norbornene polymerization using ¹H NMR spectroscopy.
Protocol: ¹H NMR Kinetic Analysis of Norbornene ROMP
Objective: To determine the propagation rate constant (k_p) for the ROMP of a norbornene-based monomer.
Materials:
-
Norbornene monomer (e.g., 5-hexyl-2-norbornene)
-
ROMP catalyst (e.g., Grubbs' 1st or 3rd generation)
-
Deuterated solvent (e.g., CDCl₃), purified
-
Ethyl vinyl ether (quenching agent)
-
NMR tubes
-
Standard laboratory glassware and syringes
Procedure:
-
Preparation: All polymerizations should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. The deuterated solvent must be thoroughly dried and degassed.
-
Reaction Setup: In a typical experiment, a stock solution of the norbornene monomer is prepared in the deuterated solvent. A separate stock solution of the ROMP catalyst is also prepared.
-
Initiation: The polymerization is initiated by adding a specific volume of the catalyst solution to the monomer solution in an NMR tube. The time of addition is recorded as t=0.
-
Monitoring: The reaction progress is monitored by acquiring ¹H NMR spectra at regular intervals. The disappearance of the monomer's olefinic proton signals and the appearance of the polymer's backbone olefinic proton signals are tracked.
-
Quenching: At the end of the desired reaction time, the polymerization is quenched by adding an excess of ethyl vinyl ether.
-
Data Analysis: The monomer conversion is calculated from the integration of the respective proton signals in the ¹H NMR spectra. A plot of ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t, should yield a straight line. The slope of this line is the observed rate constant (k_obs). The propagation rate constant (k_p) can then be calculated by dividing k_obs by the catalyst concentration.[3]
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in polymerization studies can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for kinetic analysis and the general mechanism of ROMP.
Caption: Experimental workflow for kinetic analysis of norbornene polymerization.
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Conclusion
The polymerization of 5-hexyl-2-norbornene offers a versatile platform for the synthesis of advanced materials. The choice between ROMP and vinyl-addition polymerization will depend on the specific application and the desired polymer properties. While detailed kinetic data for the homopolymerization of 5-hexyl-2-norbornene is an area for further investigation, the information presented in this guide provides a solid foundation for researchers to design and execute their polymerization experiments. The provided experimental protocol for kinetic analysis using ¹H NMR offers a robust method for determining key kinetic parameters, enabling the precise control over the polymerization process. The visual workflows further clarify the experimental and mechanistic aspects of these important polymerization techniques.
References
A Comparative Analysis of Grubbs Catalysts Versus Alternatives for Norbornene ROMP
For Researchers, Scientists, and Drug Development Professionals
The Ring-Opening Metathesis Polymerization (ROMP) of norbornene and its derivatives is a cornerstone of modern polymer synthesis, enabling the creation of materials with diverse functionalities and architectures. The choice of catalyst is paramount to the success of this polymerization, influencing reaction kinetics, polymer properties, and functional group tolerance. This guide provides a comparative analysis of the widely used Grubbs catalysts against other catalytic systems for the ROMP of norbornene, supported by experimental data and detailed protocols.
Performance Comparison of Key Catalysts
The selection of a catalyst for norbornene ROMP hinges on a balance of reactivity, stability, and functional group tolerance. While Schrock catalysts, based on molybdenum and tungsten, were pioneers in this field, the ruthenium-based Grubbs catalysts have gained widespread adoption due to their enhanced stability to air and moisture and broader functional group compatibility.[1][2]
The evolution of Grubbs catalysts from the first generation (G1) to the third generation (G3) has brought significant improvements in activity and initiation efficiency. G1 is known for mediating ROMP with lower propagation rates, while G3 exhibits significantly faster polymerization kinetics.[3] The second generation (G2) and Hoveyda-Grubbs (HG2) catalysts offer a balance of reactivity and stability, with HG2 often being favored for its increased stability.[4][5]
Below is a summary of quantitative data comparing the performance of different Grubbs catalysts for the ROMP of norbornene derivatives.
| Catalyst | Monomer | Monomer/Catalyst Ratio | Solvent | Observed Rate Constant (k_obs) (min⁻¹) | Molecular Weight (M_n) (kDa) | Polydispersity Index (PDI) | Reference |
| Grubbs 1st Gen (G1) | exo-Norbornene Imide | 100:1 | CDCl₃ | ~0.02 - 0.07 | Close to theoretical | < 1.1 | [3] |
| Grubbs 2nd Gen (G2) | Norbornene | 1000:1 | Dichloromethane | Not explicitly stated, but high conversion achieved | High | Not specified | [4] |
| Grubbs 3rd Gen (G3) | exo-Norbornene Imide | 100:1 | CDCl₃ | ~0.4 - 2.0 | Close to theoretical | < 1.1 | [3] |
| Hoveyda-Grubbs 2nd Gen (HG2) | Norbornene | 33,333:1 | Dichloromethane | Not explicitly stated, but high conversion achieved | High | Not specified | [4] |
| Grubbs 3rd Gen (G3) | Norbornadiene Diester | 200:1 | CH₂Cl₂ | High yield (76%) at -15°C | Not specified | 1.08 | [6] |
Note: Direct comparison of k_obs values should be done with caution as they are highly dependent on the specific monomer structure, concentration, and temperature. The data presented is illustrative of the general reactivity trends.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for norbornene ROMP using Grubbs catalysts.
General Procedure for Kinetic Analysis of Norbornene ROMP via ¹H NMR
This protocol is adapted from studies investigating the kinetics of ROMP of norbornene derivatives.[3]
Materials:
-
Norbornene derivative (monomer)
-
Grubbs catalyst (e.g., G1 or G3)
-
Deuterated chloroform (CDCl₃), purified
-
Ethyl vinyl ether (terminating agent)
-
NMR tubes
Procedure:
-
A stock solution of the norbornene monomer is prepared in purified CDCl₃ to a specific concentration (e.g., 20 mM).
-
A separate stock solution of the Grubbs catalyst is prepared in CDCl₃.
-
In a typical experiment, a specific volume of the monomer stock solution is added to an NMR tube.
-
The reaction is initiated by adding a specific volume of the catalyst stock solution to the NMR tube, targeting a desired monomer-to-catalyst ratio (e.g., 100:1).
-
The reaction is monitored by acquiring ¹H NMR spectra at predetermined time points.
-
The conversion of the monomer is determined by comparing the integration of the monomer's olefinic protons to the growing polymer backbone's olefinic protons.[3]
-
The observed rate constant (k_obs) is determined by plotting ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t.
-
To quench the reaction for final analysis, an aliquot of the reaction mixture can be injected into a vial containing an excess of ethyl vinyl ether.
Protocol for ROMP of Norbornene using G2 or HG2 Catalysts
This protocol is a general representation for achieving high polymer yields.[4]
Materials:
-
Norbornene
-
Grubbs 2nd Generation (G2) or Hoveyda-Grubbs 2nd Generation (HG2) catalyst
-
Dichloromethane (DCM) or Benzotrifluoride (BTF) as solvent
Procedure:
-
Norbornene is dissolved in the chosen solvent (DCM or BTF) in a reaction vessel under an inert atmosphere.
-
The catalyst (e.g., at a monomer-to-catalyst ratio of 1000:1 for G2 or 33,333:1 for HG2) is dissolved in a small amount of the solvent.
-
The catalyst solution is added to the monomer solution with stirring at room temperature (25 °C).
-
The polymerization is allowed to proceed for a sufficient time to achieve high monomer conversion.
-
Monomer consumption can be monitored over time using ¹H NMR spectroscopy by observing the decrease in the vinylic hydrogen signal of norbornene.[4]
-
The polymerization is terminated by the addition of a quenching agent like ethyl vinyl ether.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Visualizing the Catalytic Cycle and Workflow
Diagrams are powerful tools for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate the catalytic cycle of ROMP and a typical experimental workflow.
References
- 1. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Differentiating Endo and Exo Isomers of 5-Hexyl-2-Norbornene using NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise stereochemical characterization of molecules is paramount. In the case of substituted norbornenes, such as 5-hexyl-2-norbornene, the distinction between endo and exo isomers is a critical step that dictates the compound's three-dimensional structure and, consequently, its biological activity and reaction kinetics. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques to effectively differentiate between the endo and exo isomers of 5-hexyl-2-norbornene, supported by experimental data from closely related analogs.
Key Differentiating Features in NMR Spectra
The stereochemical orientation of the hexyl group in 5-hexyl-2-norbornene results in distinct and predictable differences in the NMR spectra of the endo and exo isomers. These differences are primarily observed in the chemical shifts of protons and carbons within the bicyclic norbornene framework and can be unambiguously confirmed using two-dimensional NMR techniques.
¹H NMR Spectroscopy: A First Look at Isomeric Differences
Proton NMR (¹H NMR) spectroscopy offers a rapid and often conclusive method for distinguishing between the endo and exo isomers. The spatial proximity of the substituent to the double bond in the endo isomer leads to characteristic shielding and deshielding effects on nearby protons compared to the exo isomer.
A study on the closely related compound, 5-norbornene-2-hexane, revealed that the protons attached to the double bond of the norbornene ring (H-2 and H-3) appear in the range of 5.91–6.10 ppm.[1] For the major endo isomer, the signals for these protons are well-resolved, allowing for a clear distinction from the minor exo isomer.[1] The relative amounts of the two isomers in a mixture can be readily determined by integrating these well-resolved signals.[1]
Table 1: Comparison of Typical ¹H NMR Chemical Shifts (δ, ppm) for endo and exo 5-Alkyl-2-Norbornene Isomers in CDCl₃
| Proton | endo-Isomer | exo-Isomer | Key Differentiating Observation |
| H-2, H-3 (Olefinic) | ~5.9 - 6.1 | ~5.9 - 6.1 | Distinct, well-resolved signals for each isomer, allowing for quantification. |
| H-1, H-4 (Bridgehead) | Deshielded | Shielded | The bridgehead protons in the endo isomer typically appear at a lower field. |
| H-5 | Shielded | Deshielded | The proton at the substituent-bearing carbon is more shielded in the endo isomer. |
| H-7a (syn to double bond) | Shielded | Deshielded | The syn-bridge proton is more shielded in the endo isomer. |
| H-7b (anti to double bond) | Deshielded | Shielded | The anti-bridge proton is more deshielded in the endo isomer. |
¹³C NMR Spectroscopy: Confirming Isomeric Identity
Carbon NMR (¹³C NMR) provides complementary information for distinguishing between the isomers. The carbon of the methylene bridge (C-7) is a particularly sensitive probe of the substituent's orientation.
In norbornene derivatives, the C-7 chemical shift is consistently different between the endo and exo isomers. For 5-substituted norbornenes, the C-7 in the endo isomer is typically found at a higher frequency (deshielded) compared to the exo isomer.
Table 2: Comparison of Typical ¹³C NMR Chemical Shifts (δ, ppm) for endo and exo 5-Alkyl-2-Norbornene Isomers in CDCl₃
| Carbon | endo-Isomer | exo-Isomer | Key Differentiating Observation |
| C-2, C-3 (Olefinic) | ~136 - 138 | ~136 - 138 | Minor differences in chemical shifts. |
| C-1, C-4 (Bridgehead) | ~42 - 45 | ~42 - 45 | Subtle differences may be observed. |
| C-5 | ~38 - 42 | ~38 - 42 | The carbon bearing the substituent shows slight differences. |
| C-7 (Methylene Bridge) | Deshielded | Shielded | This is a key diagnostic signal, with the endo isomer appearing at a lower field. |
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR spectra often provide sufficient information, two-dimensional NMR experiments, such as COSY and NOESY, offer definitive proof of the isomeric structure, especially in complex cases or for pure samples.
¹H-¹H COSY (Correlation Spectroscopy)
COSY spectra reveal proton-proton coupling networks within the molecule. For 5-hexyl-2-norbornene, a COSY experiment would confirm the connectivity between the olefinic protons (H-2, H-3), the bridgehead protons (H-1, H-4), and the protons on the substituted carbon (H-5) and the adjacent carbon (H-6).
NOESY (Nuclear Overhauser Effect Spectroscopy)
NOESY is the most powerful tool for differentiating endo and exo isomers as it identifies protons that are close in space, regardless of their through-bond connectivity. The key NOE correlations for differentiating the isomers of 5-hexyl-2-norbornene are:
-
Endo-isomer: A strong NOE is observed between the protons of the hexyl group (specifically those on the first methylene group) and the bridge protons (H-7a and H-7b). Additionally, an NOE correlation is expected between the olefinic protons (H-2, H-3) and the bridgehead protons (H-1, H-4).
-
Exo-isomer: A characteristic NOE is observed between the proton at C-5 (endo to the ring system) and the syn-bridge proton (H-7a). In contrast, the NOE between the hexyl group and the bridge protons is significantly weaker or absent.
Experimental Protocols
Synthesis of endo/exo-5-Hexyl-2-Norbornene Mixture
A mixture of endo and exo isomers of 5-hexyl-2-norbornene can be synthesized via a Diels-Alder reaction between cyclopentadiene and 1-octene.[1] The reaction typically yields a mixture of isomers, with the endo product being the major component.[1]
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the 5-hexyl-2-norbornene isomer mixture in ~0.6 mL of deuterated chloroform (CDCl₃).
-
NMR Spectrometer: Acquire NMR data on a spectrometer with a proton frequency of 400 MHz or higher for better signal dispersion.
-
1D ¹H NMR: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
1D ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended):
-
COSY: Acquire a standard gradient-selected COSY spectrum.
-
NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time of 500-800 ms to allow for the development of key intermolecular NOEs.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for differentiating the endo and exo isomers of 5-hexyl-2-norbornene using the NMR data.
Caption: Logical workflow for the differentiation of endo and exo isomers.
References
A Comparative Analysis of Poly(5-hexyl-2-norbornene) and Polycyclooctene for Shape Memory Applications
A detailed guide for researchers and materials scientists on the shape memory performance of two prominent polymers, offering a comparative analysis of their thermomechanical properties and outlining key experimental protocols.
In the ever-evolving field of smart materials, shape memory polymers (SMPs) represent a class of stimuli-responsive materials with the ability to recover their original shape from a deformed, temporary state upon the application of an external stimulus, most commonly heat. This unique property has led to their investigation and application in diverse fields, including biomedical devices, aerospace engineering, and advanced textiles. Among the various SMPs, poly(5-hexyl-2-norbornene), a derivative of polynorbornene (PNB), and polycyclooctene (PCO) have emerged as materials of significant interest due to their distinct thermomechanical characteristics.
This guide provides a comprehensive comparison of the shape memory performance of poly(5-hexyl-2-norbornene) and polycyclooctene, supported by available experimental data. It is important to note that specific quantitative data for poly(5-hexyl-2-norbornene) is limited in the public domain. Therefore, data for unsubstituted polynorbornene is used as a reasonable proxy to facilitate a comparative discussion, with the acknowledgment that the hexyl substituent will influence properties such as the glass transition temperature.
Quantitative Performance Metrics
The shape memory capabilities of a polymer are primarily quantified by its transition temperature, shape fixity, shape recovery, and recovery stress. The following table summarizes the available data for polynorbornene and polycyclooctene.
| Property | Poly(5-hexyl-2-norbornene) / Polynorbornene | Polycyclooctene (PCO) |
| Transition Temperature (Ttrans) | Glass Transition (Tg): ~42.9°C (for PNB)[1]; Wide range for derivatives (-30°C to +139°C) | Melting Transition (Tm): Tunable from -10°C to 61°C[2] |
| Shape Fixity (Rf) | Up to 92.25% (for PNB)[1] | ~94.57% (for a PCO blend)[3]; 95-100% in some cases[2] |
| Shape Recovery (Rr) | Data not readily available | ~98.92% (for a PCO blend)[3]; 95-100%[2] |
| Recovery Stress | Data not readily available in searched literature | Data not readily available in searched literature |
Note: The data for polynorbornene is presented as a substitute for poly(5-hexyl-2-norbornene) and should be interpreted with caution as the alkyl side chain will affect the material's properties. Recovery stress data for both polymers is not well-documented in the reviewed literature, highlighting a gap in publicly available comparative data.
Experimental Protocols
The characterization of shape memory polymers is crucial for understanding their performance and potential applications. The following is a detailed methodology for a typical thermomechanical analysis using a Dynamic Mechanical Analyzer (DMA), a common technique for quantifying shape memory properties.
Thermomechanical Analysis for Shape Memory Properties
Objective: To determine the shape fixity (Rf) and shape recovery (Rr) of a shape memory polymer.
Apparatus: Dynamic Mechanical Analyzer (DMA) with a film tension clamp.
Procedure:
-
Sample Preparation: Prepare a rectangular film of the polymer with uniform thickness and defined dimensions.
-
Initial State:
-
Mount the sample in the DMA clamp.
-
Heat the sample to a temperature above its transition temperature (Ttrans + 20°C). For PNB, this would be above its Tg, and for PCO, above its Tm.
-
Hold at this temperature for a set period (e.g., 10-20 minutes) to erase any previous thermal history.
-
-
Programming (Deformation and Fixation):
-
Apply a constant tensile strain (εm) to the sample at a controlled strain rate.
-
While maintaining the strain, cool the sample to a temperature below its Ttrans (Ttrans - 20°C).
-
Hold at this lower temperature for a period to allow for stabilization.
-
Release the stress and measure the fixed strain (εu).
-
-
Recovery:
-
Heat the sample back to the initial high temperature (Ttrans + 20°C) at a controlled heating rate.
-
Monitor the change in strain as the sample recovers its original shape.
-
Measure the final strain (εp) after recovery.
-
-
Calculation:
-
Shape Fixity (Rf): Rf = (εu / εm) x 100%
-
Shape Recovery (Rr): Rr = ((εu - εp) / εu) x 100%
-
Visualizing the Process and Properties
To better illustrate the concepts and workflows, the following diagrams are provided.
Caption: Experimental workflow for characterizing shape memory polymers using DMA.
Caption: Logical comparison of key shape memory properties.
Discussion and Conclusion
Based on the available data, both polynorbornene and polycyclooctene exhibit excellent shape memory properties. PCO stands out for its tunable melting transition temperature, which allows for the customization of the activation temperature for specific applications.[2][4] Furthermore, the reported shape fixity and recovery values for PCO are exceptionally high.[2][3]
For researchers and drug development professionals, the choice between these two polymers will depend on the specific requirements of the application. If a tunable and sharp transition is needed, with very high shape recovery, PCO appears to be a strong candidate. If a glass transition-based mechanism is preferred, potentially with a lower activation temperature depending on the specific derivative, poly(5-hexyl-2-norbornene) is a promising option. Further research, particularly focused on generating direct comparative data on recovery stress, is essential for a more complete understanding and to guide material selection for demanding shape memory applications.
References
Validating the Structure of Bicyclo[2.2.1]hept-2-ene, 5-hexyl- via Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the structural validation of Bicyclo[2.2.1]hept-2-ene, 5-hexyl-. It includes detailed experimental protocols, data presentation in structured tables, and a visual workflow to aid in the analysis of this non-commercial bicyclic alkene.
Introduction
Bicyclo[2.2.1]hept-2-ene, 5-hexyl- is a derivative of the well-known norbornene scaffold. Its structure, featuring a strained bicyclic system and an unsaturated bond, presents a unique analytical challenge. Mass spectrometry is a powerful tool for elucidating the structure of such molecules by providing information about the molecular weight and fragmentation patterns. This guide will focus on Electron Ionization (EI) mass spectrometry, a common and effective technique for the analysis of volatile organic compounds.[1][2][3][4]
Predicted Mass Spectrum and Fragmentation
The mass spectrum of Bicyclo[2.2.1]hept-2-ene, 5-hexyl- is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from characteristic cleavage pathways. The molecular formula is C13H22, with a monoisotopic mass of 178.17215 Da.[5]
Expected Fragmentation Pathways
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1][4] For Bicyclo[2.2.1]hept-2-ene, 5-hexyl-, the primary fragmentation pathways are expected to be:
-
Retro-Diels-Alder (rDA) Reaction: This is a characteristic fragmentation for bicyclo[2.2.1]heptene systems.[6] The molecule is expected to cleave into two components: cyclopentadiene and 1-octene.
-
Loss of the Hexyl Group: Cleavage of the bond between the bicyclic core and the hexyl substituent is another likely fragmentation pathway.
-
Fragmentation of the Hexyl Chain: The C6H13 alkyl chain can undergo various fragmentation patterns, leading to a series of ions with decreasing mass-to-charge ratios (m/z).
The following table summarizes the expected key ions in the mass spectrum of Bicyclo[2.2.1]hept-2-ene, 5-hexyl-.
| m/z | Ion | Proposed Structure/Origin |
| 178 | [M]•+ | Molecular Ion |
| 112 | [M - C5H6]•+ | Loss of cyclopentadiene via rDA |
| 95 | [C7H11]+ | Bicyclo[2.2.1]heptenyl cation |
| 81 | [C6H9]+ | Cyclohexenyl cation |
| 66 | [C5H6]•+ | Cyclopentadiene radical cation from rDA |
| 41 | [C3H5]+ | Allyl cation |
Comparison with Structurally Similar Compounds
The fragmentation pattern of Bicyclo[2.2.1]hept-2-ene, 5-hexyl- can be compared with that of other commercially available or previously studied bicyclo[2.2.1]heptene derivatives to provide further confidence in the structural assignment. For instance, the mass spectra of Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- and Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- also exhibit characteristic fragmentation patterns related to their specific substituents.[7][8] A comparative analysis of these spectra can help in identifying the fragmentation signature of the bicyclo[2.2.1]heptene core versus the substituent.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the recommended technique for the analysis of Bicyclo[2.2.1]hept-2-ene, 5-hexyl- due to its volatility.
1. Sample Preparation:
-
Dissolve a small amount of the synthesized Bicyclo[2.2.1]hept-2-ene, 5-hexyl- in a volatile organic solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Energy: 70 eV.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Identify the peak corresponding to Bicyclo[2.2.1]hept-2-ene, 5-hexyl- in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained fragmentation pattern with the predicted pattern and with mass spectra of related compounds from spectral libraries (if available).
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of Bicyclo[2.2.1]hept-2-ene, 5-hexyl- using mass spectrometry.
Caption: Workflow for the structural validation of Bicyclo[2.2.1]hept-2-ene, 5-hexyl- by GC-MS.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. PubChemLite - Bicyclo[2.2.1]hept-2-ene, 5-hexyl- (C13H22) [pubchemlite.lcsb.uni.lu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- [webbook.nist.gov]
- 8. Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- [webbook.nist.gov]
Safety Operating Guide
Safe Disposal of Bicyclo[2.2.1]hept-2-ene, 5-hexyl-: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the disposal of Bicyclo[2.2.1]hept-2-ene, 5-hexyl-, a flammable and potentially hazardous compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Key Safety and Hazard Information
Bicyclo[2.2.1]hept-2-ene, 5-hexyl- is classified as a flammable solid and is toxic to aquatic life with long-lasting effects.[1] Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3][4]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C13H22 | [5] |
| Molecular Weight | 178.32 g/mol | [5] |
| Physical Form | Likely a solid or liquid | N/A |
| Flash Point | -8 °C (closed cup) (for Bicyclo[2.2.1]hept-2-ene) | [6] |
| Boiling Point | 96 °C (for Bicyclo[2.2.1]hept-2-ene) | [6] |
| Melting Point | 44-46 °C (for Bicyclo[2.2.1]hept-2-ene) | [6] |
Note: Data for the parent compound Bicyclo[2.2.1]hept-2-ene is provided as a reference due to the lack of specific data for the 5-hexyl derivative.
Experimental Protocol: Waste Segregation and Storage
Proper segregation and storage of chemical waste are the foundational steps for safe disposal.
Methodology:
-
Waste Identification: All waste streams containing Bicyclo[2.2.1]hept-2-ene, 5-hexyl- must be identified at the point of generation.
-
Container Selection: Use only designated, chemically resistant, and properly labeled hazardous waste containers. Ensure containers have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Bicyclo[2.2.1]hept-2-ene, 5-hexyl-," and the associated hazards (e.g., Flammable, Environmental Hazard).
-
Segregation: Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, strong acids, and strong bases.[1]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[7] The SAA should be in a well-ventilated, cool, and dry location, away from sources of ignition.[4]
Disposal Plan: Step-by-Step Procedures
Disposal of Bicyclo[2.2.1]hept-2-ene, 5-hexyl- must be conducted through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][8]
Operational Steps:
-
Waste Accumulation: Accumulate the waste in the properly labeled container, ensuring it is not filled more than three-quarters full.[7]
-
Request for Pickup: Once the container is full or waste is no longer being generated, request a pickup from your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies. This documentation is crucial for tracking the waste from "cradle to grave."[9]
-
Handover: Transfer the waste container to the authorized waste disposal personnel upon their arrival.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of Bicyclo[2.2.1]hept-2-ene, 5-hexyl-.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Bicyclo 2.2.1 hept-2-ene 99 498-66-8 [sigmaaldrich.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
